molecular formula C30H37NO4 B1460621 Ulipristal acetate-d6

Ulipristal acetate-d6

Katalognummer: B1460621
Molekulargewicht: 481.7 g/mol
InChI-Schlüssel: OOLLAFOLCSJHRE-JBNLJIHUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ulipristal acetate-d6 is intended for use as an internal standard for the quantification of ulipristal acetate by GC- or LC-MS. Ulipristal acetate is a selective progesterone receptor modulator (SPRM) that binds to the human progesterone receptors PR-A and PR-B (EC50s = 8.5 and 7.7 nM, respectively), rabbit uterine PR (EC50 = 13.6 nM), and rabbit thymic glucocorticoid receptor (GR;  EC50 = 15.4 nM). It is selective for human progesterone receptors over the human estrogen receptor (ER;  EC50 = >10,000 nM). It inhibits growth of IGROV-1 and SK-OV-3 human ovarian cancer cells (IC50s = 15.5 and 31.5 μM, respectively) even after resistance to combined cisplatin and paclitaxel treatment has developed. Ulipristal acetate reverses the proliferative effect of progesterone on patient-derived germline mutant BRCA1 breast tissue xenografts in ovariectomized athymic mice. Ulipristal acetate (40 mg/kg, i.p.) administered to female mice within 6 hours of human chorionic gonadotropin (hCG) treatment inhibits ovulation. Formulations containing ulipristal acetate have been used as emergency contraceptives and to treat uterine fibroids.>

Eigenschaften

IUPAC Name

[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[bis(trideuteriomethyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25-,26+,27-,29-,30-/m0/s1/i4D3,5D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLLAFOLCSJHRE-JBNLJIHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@@]3(C(=O)C)OC(=O)C)[C@H]4C2=C5CCC(=O)C=C5CC4)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ulipristal Acetate-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ulipristal acetate-d6, a deuterated analog of Ulipristal acetate. This stable isotope-labeled compound is crucial for researchers, particularly in pharmacokinetic and metabolic studies, where it serves as a reliable internal standard for quantitative analysis by mass spectrometry.[1][2][3]

Ulipristal acetate is a selective progesterone receptor modulator (SPRM) used for emergency contraception and the treatment of uterine fibroids.[][5] The deuteration of the molecule, specifically on the N,N-dimethylamino group, provides a distinct mass shift without significantly altering its chemical properties, making it an ideal tool for precise quantification in biological matrices.[1][3][6]

Data Presentation: Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. Data for the non-deuterated parent compound, Ulipristal acetate, are included for comparison where available.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name [(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[bis(trideuteriomethyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate[][7]
CAS Number 1621894-64-1[3][][6]
Molecular Formula C₃₀H₃₁D₆NO₄[3][][6]
Molecular Weight 481.65 - 481.7 g/mol [1][3][][7]
Appearance Solid, white to beige powder[3][8]
Melting Point 183-185 °C (for non-deuterated Ulipristal Acetate)[9][10]
Boiling Point 640.1 ± 55.0 °C (Predicted)[][9]
Density 1.2 ± 0.1 g/cm³[]
Purity ≥98% (HPLC); ≥99% deuterated forms (d₁-d₆)[3][]
Storage -20°C[3][8]
Stability ≥ 4 years (when stored at -20°C)[3]

Table 2: Solubility Data

SolventSolubility (Ulipristal Acetate)Solubility (this compound)Source
Water Insoluble (0.00341 mg/mL, Predicted)Not Determined[11][12]
DMSO 33.33 - 83 mg/mLNot explicitly quantified, but used as a solvent[8][11][13]
Methanol Not specifiedSoluble[3]
Ethanol 14 mg/mLNot specified[11]

Experimental Protocols & Methodologies

Detailed experimental protocols for the characterization of this compound are typically proprietary to the manufacturers. However, the determination of the properties listed above relies on standard analytical chemistry techniques.

Purity Determination via High-Performance Liquid Chromatography (HPLC): The chemical purity of this compound is assessed using HPLC.[]

  • Standard Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration.

  • Sample Preparation: A sample of the batch to be tested is dissolved in the same solvent.

  • Chromatographic Conditions: A reverse-phase C18 column is typically used. The mobile phase often consists of a gradient of acetonitrile and water.

  • Detection: A UV detector is used to monitor the elution of the compound.

  • Analysis: The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. The isotopic purity (percentage of deuterated forms) is determined using mass spectrometry.[3]

Melting Point Determination: The melting point is a key indicator of purity for a crystalline solid.

  • Sample Preparation: A small amount of the powdered this compound is packed into a capillary tube.

  • Apparatus: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The temperature is slowly increased, and the range from which the substance first begins to melt to when it becomes completely liquid is recorded. For the non-deuterated form, this range is 183-185 °C.[9][10]

Solubility Assessment:

  • Solvent Selection: A range of solvents, including water, methanol, and DMSO, are chosen.[3][11]

  • Procedure: A pre-weighed amount of this compound is added to a fixed volume of the solvent at a specific temperature (e.g., room temperature).

  • Observation: The mixture is agitated (e.g., via sonication or vortexing) to facilitate dissolution. Solubility is determined by visual inspection for the absence of solid particles or by quantitative analysis of the resulting solution.

Mandatory Visualizations

Signaling Pathway

Ulipristal acetate functions as a selective modulator of the progesterone receptor (PR) and also exhibits antagonistic activity at the glucocorticoid receptor (GR).[14][15] This dual activity is central to its therapeutic effects and potential side effects.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UPA Ulipristal Acetate PR Progesterone Receptor (PR) UPA->PR Binds (Modulates) GR Glucocorticoid Receptor (GR) UPA->GR Binds (Antagonist) UPA_PR UPA-PR Complex PR->UPA_PR UPA_GR UPA-GR Complex GR->UPA_GR PRE Progesterone Response Element UPA_PR->PRE Translocation GRE Glucocorticoid Response Element UPA_GR->GRE Translocation Transcription_Mod Modulation of Gene Transcription PRE->Transcription_Mod Transcription_Block Blocked Gene Transcription GRE->Transcription_Block

Caption: Simplified signaling pathway of Ulipristal Acetate.

Experimental Workflow

This compound is primarily used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision.[1][3]

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma, Urine) B Spike with This compound (Internal Standard) A->B C Protein Precipitation & Sample Extraction B->C D LC-MS/MS Analysis C->D E Generate Calibration Curve D->E F Calculate Analyte/IS Peak Area Ratio D->F G Quantify Ulipristal Acetate Concentration E->G F->G

Caption: Workflow for quantification using this compound.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Ulipristal Acetate-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ulipristal acetate-d6, a deuterated analog of the selective progesterone receptor modulator, Ulipristal acetate. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry and nuclear magnetic resonance spectroscopy.[1][2]

Introduction

Ulipristal acetate is a well-established pharmaceutical agent used for emergency contraception and the treatment of uterine fibroids.[3] this compound, with the formal name 17-(acetyloxy)-11β-[4-[di(methyl-d3)amino]phenyl]-19-norpregna-4,9-diene-3,20-dione, is a stable isotope-labeled version of the parent drug.[4] The six deuterium atoms are located on the two methyl groups of the N,N-dimethylamino moiety. This specific labeling provides a distinct mass shift, making it an ideal internal standard for bioanalytical methods, ensuring accuracy and precision in quantifying Ulipristal acetate in biological matrices.[2]

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a multi-step process, culminating in the introduction of the deuterated methyl groups. The general synthetic strategy for the non-deuterated Ulipristal acetate involves key steps such as epoxidation, cyanation, Grignard reaction, and acetylation.[6] The final step to introduce the deuterium labels would be a deuteromethylation reaction.

Synthesis_Pathway Start 19-norprogesterone derivative Epoxidation Epoxidation Start->Epoxidation Cyanation Cyanation Epoxidation->Cyanation Grignard Grignard Reaction with 4-(dimethylamino)phenylmagnesium bromide Cyanation->Grignard Demethylation Demethylation to N-desmethyl Ulipristal Acetate Grignard->Demethylation Deuteromethylation Deuteromethylation with CD3I Demethylation->Deuteromethylation UPA_d6 This compound Deuteromethylation->UPA_d6

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Deuteromethylation of N-desmethyl Ulipristal Acetate

This protocol describes the final step in the proposed synthesis of this compound.

Materials:

  • N-desmethyl Ulipristal Acetate

  • Deuterated methyl iodide (CD3I, 99.5 atom % D)

  • Potassium carbonate (K2CO3) or another suitable base

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of N-desmethyl Ulipristal Acetate in anhydrous acetonitrile, add an excess of potassium carbonate.

  • The reaction mixture is stirred under an inert atmosphere (Argon or Nitrogen).

  • Deuterated methyl iodide (approximately 2.2 equivalents) is added dropwise to the suspension.

  • The reaction mixture is heated to a moderate temperature (e.g., 40-50 °C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed are Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties
PropertyValueReference
Chemical Formula C30H31D6NO4[1][7]
Molecular Weight ~481.66 g/mol [7]
CAS Number 1621894-64-1[2]
Appearance Solid[1]
Purity (typical) ≥99% deuterated forms (d1-d6)[1]
Mass Spectrometry (MS)

Mass spectrometry is a definitive tool for confirming the successful incorporation of deuterium atoms and for the quantitative analysis of this compound.

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Precursor Ion (Q1): The protonated molecule [M+H]+ of this compound is expected at m/z ~482.3.

  • Product Ion (Q3): A characteristic fragment ion is monitored for quantification. Based on the fragmentation of Ulipristal acetate-d3 (m/z 479.3 → 416.2), a similar fragmentation pattern is expected for the d6 analog.[8] A proposed fragmentation involves the loss of the acetyl group.

Fragmentation_Pathway Parent This compound [M+H]+ (m/z ~482.3) Fragment Fragment Ion (e.g., [M+H - C2H2O]+, m/z ~440.3) Parent->Fragment Fragmentation

Caption: Proposed fragmentation pathway for this compound in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the position of the deuterium labels and the overall structure of the molecule.

Expected Spectral Features:

  • ¹H NMR: The most significant difference in the ¹H NMR spectrum of this compound compared to its non-deuterated counterpart will be the absence of the singlet corresponding to the six protons of the N,N-dimethylamino group, which typically appears around 2.9 ppm. The other proton signals of the steroid backbone should remain unchanged.

  • ¹³C NMR: In the ¹³C NMR spectrum, the signal corresponding to the N-methyl carbons will be observed as a multiplet with a significantly reduced intensity due to the carbon-deuterium coupling and the longer relaxation time of deuterated carbons. The chemical shift will also be slightly upfield compared to the non-deuterated analog.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized this compound.

Experimental Protocol: Purity Analysis

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is suitable.[9]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a buffer solution. For example, a mobile phase of acetonitrile and water (70:30, v/v) can be used.[9]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[9]

  • Detection: UV detection at a wavelength of 302 nm is appropriate for Ulipristal acetate.[9]

  • Column Temperature: Maintained at 25 °C.[9]

Data Presentation: HPLC Purity Data

ParameterTypical Value
Retention Time (Rt) ~ 5-10 min (method dependent)
Purity ≥ 98% (by area normalization)

Experimental Workflows

The following diagram illustrates the general workflow for the characterization of synthesized this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Crude this compound HPLC HPLC Purity Synthesis->HPLC MS Mass Spectrometry (Identity & Isotopic Purity) Synthesis->MS NMR NMR Spectroscopy (Structure & Label Position) Synthesis->NMR Final Pure, Characterized This compound HPLC->Final MS->Final NMR->Final

Caption: General workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route via deuteromethylation of an appropriate precursor offers a logical approach to obtaining this valuable internal standard. The characterization protocols outlined, utilizing mass spectrometry, NMR spectroscopy, and HPLC, are essential for ensuring the quality and suitability of the labeled compound for its intended use in demanding bioanalytical applications. This guide serves as a valuable resource for researchers and scientists involved in the development and analysis of Ulipristal acetate and related compounds.

References

The Role of Deuterated Standards in Quantitative Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles: The Gold Standard of Quantification

In the landscape of quantitative mass spectrometry, particularly within pharmaceutical development and clinical research, the pursuit of analytical accuracy and precision is paramount.[1] Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" for quantification, with deuterium-labeled compounds being a prevalent choice.[2] A deuterated internal standard (IS) is a version of the analyte where one or more hydrogen atoms are replaced by its heavier, stable isotope, deuterium (²H or D).[1][3] This mass shift allows the mass spectrometer to distinguish between the analyte and the IS, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[1][4]

This co-elution and similar behavior are crucial for compensating for various sources of error that can compromise data quality, a principle known as isotope dilution mass spectrometry (IDMS).[3] By adding a known amount of the deuterated standard to a sample at the earliest stage, it acts as a perfect mimic for the analyte.[3][4] Any variability encountered during the analytical workflow will affect both the analyte and the IS equally, ensuring the ratio of their signals remains constant and enabling highly accurate quantification.[5]

Key advantages of using a deuterated internal standard include:

  • Correction for Matrix Effects: Biological matrices like plasma and urine are complex mixtures that can suppress or enhance the analyte's signal during ionization. A co-eluting deuterated IS experiences the same effect, allowing for accurate normalization.[1][4]

  • Compensation for Sample Loss: Losses during sample preparation and extraction can vary between samples. The IS experiences the same potential losses as the analyte, correcting for this variability.[1][5]

  • Mitigation of Instrumental Drift: Mass spectrometer performance can fluctuate. The deuterated IS provides a constant reference to normalize these variations.[1][6]

Experimental Workflow and Protocols

A robust and reliable bioanalytical method using deuterated standards is essential for obtaining high-quality data. The following outlines a typical experimental workflow and protocol for the quantification of a small molecule drug in human plasma.

General Experimental Workflow Diagram

The overall process, from sample receipt to final data analysis, involves several critical steps where the internal standard plays a key role.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Receive Unknown Sample (e.g., Plasma) Spike Spike with Known Amount of Deuterated IS Sample->Spike Extract Perform Sample Extraction (e.g., Protein Precipitation) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into LC-MS/MS System Evap->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio CalCurve Plot Ratio vs. Concentration (Calibration Curve) Ratio->CalCurve Quantify Quantify Unknown Sample Concentration CalCurve->Quantify Calibrators Prepare Calibrators & QCs Calibrators->Spike

Caption: General workflow for quantitative bioanalysis.
Detailed Experimental Protocol

This protocol is a generalized example for the analysis of a drug in plasma using protein precipitation.

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol).

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the deuterated internal standard in the same solvent.

  • Calibration Standards: Serially dilute the analyte stock solution to prepare a series of calibration standards at concentrations spanning the expected range of the unknown samples.[7]

  • Internal Standard Spiking Solution: Prepare a working solution of the deuterated IS at a consistent concentration (e.g., 50 ng/mL) that provides a stable and robust signal.[3]

2. Sample Preparation (Protein Precipitation):

  • Aliquoting: In a microcentrifuge tube, add 100 µL of each sample (calibrator, quality control, or unknown).[3]

  • Spiking: Add 10 µL of the internal standard spiking solution to every tube. Vortex briefly.[3]

  • Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.

  • Vortex & Centrifuge: Vortex the samples vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

3. LC-MS/MS Analysis:

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.[3]

  • LC Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from low to high percentage of Mobile Phase B is used to elute the analyte and IS.[3]

    • Flow Rate: 0.4 mL/min.

  • MS Conditions (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.[3]

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the deuterated IS.

4. Data Processing:

  • The peak areas of the analyte and the deuterated IS are integrated.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the calibration standards.

  • The concentration of the analyte in the unknown samples is determined from the calibration curve using their measured analyte/IS peak area ratios.

Data Presentation: The Impact of Deuterated Standards

The use of a deuterated internal standard significantly improves assay performance, leading to enhanced accuracy and precision.[5] Data from various studies consistently demonstrate the superiority of this approach over using structural analogs or no internal standard at all.

Table 1: Comparison of Assay Precision for Sirolimus Quantification[8]

This table shows a real-world example of how a deuterated internal standard for the immunosuppressant drug sirolimus resulted in significantly better precision (lower coefficient of variation) compared to a structural analog.

Internal StandardInter-Patient Imprecision (CV%)
Deuterated Sirolimus (SIR-d3) 2.7% - 5.7%
Desmethoxyrapamycin (DMR - Analog)7.6% - 9.7%
Table 2: Hypothetical Matrix Effect Evaluation[8]

This table illustrates how a deuterated IS effectively compensates for matrix effects. The matrix effect (ME) is calculated as (Peak Area in Matrix / Peak Area in Neat Solution) * 100. An ideal IS will have a matrix effect very similar to the analyte, resulting in a consistent, normalized ratio.

Sample TypeAnalyte Peak AreaIS Peak AreaAnalyte/IS RatioAnalyte ME (%)IS ME (%)
Neat Solution1,000,0001,200,0000.83 100%100%
Plasma Matrix650,000780,0000.83 65%65%

In this scenario, both the analyte and the deuterated IS experience the same 35% ion suppression in the plasma matrix. Because they are affected equally, the ratio of their peak areas remains constant, allowing for accurate quantification despite the significant matrix effect.[8]

Logical Relationships and Key Considerations

The effectiveness of a deuterated standard relies on its ability to perfectly mimic the analyte. This relationship is key to correcting for the multiple sources of analytical variability.

Diagram: Correction of Analytical Variability

G cluster_sources Sources of Analytical Error cluster_correction Correction Mechanism cluster_result Result ME Matrix Effects (Ion Suppression/ Enhancement) Analyte Analyte ME->Analyte IS Deuterated IS ME->IS SL Sample Loss (During Extraction) SL->Analyte SL->IS ID Instrumental Drift ID->Analyte ID->IS Ratio Constant Analyte/IS Ratio Analyte->Ratio IS->Ratio Result Accurate & Precise Quantification Ratio->Result

Caption: How deuterated standards correct for variability.
Critical Considerations for Implementation

While powerful, the effective use of deuterated standards requires attention to several factors:

  • Stability of Deuterium Labels: Labels must be placed on non-exchangeable positions within the molecule.[9] Deuterium atoms on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups can sometimes exchange with protons from the solvent or matrix, compromising the standard's integrity.[9][10]

  • Isotopic Purity: The deuterated standard should be as free as possible from the unlabeled analyte.[9] Significant amounts of unlabeled species can interfere with the quantification of the analyte at low concentrations.[11] Isotopic enrichment should ideally be ≥98%.[3]

  • Chromatographic Isotope Effect: The substitution of hydrogen with the slightly larger deuterium can sometimes lead to a small difference in chromatographic retention time between the analyte and the IS.[10][12][13] While often negligible, a significant shift could cause the analyte and IS to elute into regions with different matrix effects, reducing the effectiveness of the correction.[13]

  • Mass Shift: The mass difference between the analyte and the IS should be sufficient (ideally ≥ 3 Da) to prevent mass spectral crosstalk, where the isotopic peaks of the analyte interfere with the signal of the IS, and vice versa.[14]

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry.[2] Their ability to mimic the target analyte throughout the analytical process allows for unparalleled correction of variations arising from complex matrices, sample preparation, and instrument performance.[1][4] While potential challenges like isotopic exchange and chromatographic shifts exist, careful selection of the standard and robust method development can mitigate these issues.[10] For researchers, scientists, and drug development professionals, the adoption of deuterated standards is not merely a best practice but a critical component in ensuring the generation of accurate, reliable, and defensible quantitative data.[2][5]

References

A Technical Guide to the Chemical Stability and Storage of Ulipristal Acetate-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Stability Profile

Ulipristal acetate is generally stable under recommended storage conditions.[1][2] However, forced degradation studies have revealed its susceptibility to degradation under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.[3][4][5] These studies are crucial for identifying potential degradation pathways and for the development of stability-indicating analytical methods.

Summary of Forced Degradation Studies

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to understand its degradation behavior. The following table summarizes the quantitative data from forced degradation studies performed on Ulipristal acetate.

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Reference
Acidic Hydrolysis 0.1 M HCl24 hours80°C12.40[6]
Alkaline Hydrolysis 0.1 M NaOH24 hours80°C23.90[6]
Oxidative Degradation 3% H₂O₂24 hours80°C53.63[6]
Neutral Hydrolysis Water24 hours80°C5.06[6]
Thermal Degradation Dry Heat48 hours80°CSignificant[3][5]
Photolytic Degradation UV Light (254 nm)48 hoursAmbientSignificant[3][5]

Note: The term "Significant" is used where the source indicated degradation but did not provide a specific percentage.

These findings highlight that Ulipristal acetate is most susceptible to oxidative degradation, followed by alkaline and acidic hydrolysis. Thermal and photolytic stress also contribute to its degradation.

Recommended Storage and Handling

To maintain the chemical integrity of Ulipristal acetate-d6, it is imperative to adhere to the following storage and handling guidelines.

Storage Conditions
  • Temperature: For long-term storage, it is recommended to store this compound at -20°C.[7] Some suppliers may ship the product at room temperature, but it should be transferred to the recommended storage temperature upon receipt.[7] For shorter durations, storage at room temperature away from excess heat is also suggested.[4]

  • Light: The compound should be protected from light.[4]

  • Moisture: Store in a dry environment and keep the container tightly sealed to prevent moisture absorption.[1][4]

  • Ventilation: A well-ventilated place is recommended for storage.[1][2]

Handling Precautions
  • Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[2][6]

  • Handle in a well-ventilated area or under a fume hood to avoid inhalation.[2][8]

  • Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[2][8]

  • Prevent contamination by keeping the container tightly closed when not in use.[1][8]

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on Ulipristal acetate, based on published methodologies.[3][5][6]

Preparation of Stock Solution

A stock solution of Ulipristal acetate is typically prepared by dissolving the compound in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL).

Stress Conditions
  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 M HCl). The mixture is then heated in a water bath (e.g., at 80°C) for a specified period (e.g., 24 hours). After cooling, the solution is neutralized with an appropriate base (e.g., 0.1 M NaOH).

  • Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of a basic solution (e.g., 0.1 M NaOH). The mixture is then heated in a water bath (e.g., at 80°C) for a specified period (e.g., 24 hours). After cooling, the solution is neutralized with an appropriate acid (e.g., 0.1 M HCl).

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂). The mixture is then heated in a water bath (e.g., at 80°C) for a specified period (e.g., 24 hours).

  • Thermal Degradation: The solid drug substance is kept in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours). A solution of the heat-treated sample is then prepared for analysis.

  • Photolytic Degradation: The solid drug substance or a solution of the drug is exposed to UV light (e.g., at 254 nm) in a photostability chamber for a specified duration (e.g., 48 hours).

Sample Analysis

The stressed samples are then diluted to a suitable concentration and analyzed using a validated stability-indicating method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or High-Performance Thin-Layer Chromatography (HPTLC), to separate and quantify the parent drug from its degradation products.[3][8]

Visualizations

Mechanism of Action of Ulipristal Acetate

Ulipristal acetate is a selective progesterone receptor modulator (SPRM). Its primary mechanism of action involves binding to the progesterone receptor, where it can exert both agonistic and antagonistic effects depending on the target tissue. This modulation of the progesterone receptor is key to its therapeutic effects.

Ulipristal Acetate Mechanism of Action UPA This compound PR Progesterone Receptor (PR) UPA->PR Binds to UPA_PR_Complex UPA-PR Complex PR->UPA_PR_Complex Gene_Expression Modulation of Gene Expression UPA_PR_Complex->Gene_Expression Agonist/Antagonist Activity Biological_Effect Biological Effect (e.g., Ovulation Inhibition) Gene_Expression->Biological_Effect

Caption: High-level mechanism of action of this compound.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies to assess the stability of a drug substance like this compound.

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis Analysis Analyze by Stability- Indicating Method (e.g., HPLC) Acid->Analysis Alkali Alkaline Hydrolysis Alkali->Analysis Oxidation Oxidative Degradation Oxidation->Analysis Thermal Thermal Degradation Thermal->Analysis Photo Photolytic Degradation Photo->Analysis Stock_Solution Prepare Stock Solution of this compound Stock_Solution->Acid Stock_Solution->Alkali Stock_Solution->Oxidation Stock_Solution->Thermal Stock_Solution->Photo Data_Evaluation Evaluate Data: - % Degradation - Identify Degradants Analysis->Data_Evaluation

Caption: Workflow for forced degradation studies of this compound.

References

Topic: The Gold Standard in Quantitative Bioanalysis: Advantages of Using Ulipristal Acetate-d6 Over Non-Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the critical role and distinct advantages of using deuterated Ulipristal acetate (Ulipristal acetate-d6) as an internal standard in quantitative bioanalysis. In fields like pharmacokinetics, drug metabolism studies, and clinical research, achieving the highest level of accuracy and precision is paramount. Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are instrumental in ensuring the generation of robust, reliable, and defensible data.[1][2]

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The use of a deuterated internal standard is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique, which is considered the gold standard for quantitative bioanalysis.[3] The fundamental principle is to introduce a compound that is chemically identical to the analyte of interest (Ulipristal acetate) but physically distinguishable by a mass spectrometer.[1]

By replacing six hydrogen atoms with their heavier, stable isotope, deuterium (²H or D), the mass of the internal standard is increased.[1] This mass shift allows the mass spectrometer to differentiate between the endogenous analyte and the deuterated standard, while their near-identical physicochemical properties ensure they behave almost identically during sample preparation, chromatography, and ionization.[1][4]

Key Advantages of this compound

The use of a stable isotope-labeled standard like this compound provides a stable and predictable reference point that mitigates the inherent variability of complex biological matrices and analytical systems.[1] This is crucial for compensating for various sources of error that can compromise data quality.[3][5]

  • Correction for Matrix Effects : Biological samples such as plasma, urine, and tissue are complex mixtures that can cause ion suppression or enhancement in the mass spectrometer's source, leading to inaccurate quantification.[1] Because this compound co-elutes with the unlabeled analyte, it experiences the exact same matrix effects at the same time, providing the most accurate correction possible.[3]

  • Compensation for Sample Preparation Variability : Losses can occur during sample extraction and cleanup steps. Since the deuterated standard is added to the sample at the very beginning of the process, it experiences the same degree of loss as the analyte.[5] By measuring the ratio of the analyte to the internal standard, any variability in extraction recovery is effectively normalized.[4]

  • Correction for Instrumental Variability : Minor fluctuations in injection volume or instrument sensitivity can affect results.[5] The analyte-to-internal standard ratio corrects for these variations, leading to more precise and reproducible data across different runs and even different laboratories.[2]

  • Enhanced Accuracy and Precision : By minimizing the impact of the variables described above, the use of this compound significantly improves the overall accuracy and precision of the bioanalytical method.[6] This is essential for regulated environments such as clinical trials and for making critical decisions in drug development.[3][5]

Data Presentation: Quantitative Bioanalysis and Pharmacokinetics

The use of this compound as an internal standard has enabled the development of highly sensitive and robust LC-MS/MS methods for pharmacokinetic studies.

Table 1: Performance of a Validated LC-MS/MS Method Using Ulipristal Acetate-d3
ParameterResultReference
Linearity Range0.0500 - 100 ng/mL[7][8]
Lower Limit of Quantitation (LLOQ)0.0500 ng/mL[7][8]
Inter-day Precision (%CV)≤ 9.8%[7]
Inter-day Accuracy (%RE)-4.0% to 5.2%[7]
Extraction Recovery (Ulipristal Acetate)88.6% to 94.5%[7]
Extraction Recovery (IS)90.7% to 92.3%[7]
Matrix Effect95.7% to 103.8%[7]
Table 2: Pharmacokinetic Parameters of Ulipristal Acetate in Healthy Subjects Following a Single Oral Dose
Parameter5 mg Dose30 mg DoseReference
Cmax (ng/mL)47.7 ± 27.7Not specified[7][8]
Tmax (h)0.91 ± 0.98Not specified[7][8]
AUC₀₋t (ng·h/mL)112 ± 49Not specified[7][8]
T₁/₂ (h)46.4 ± 14.0~32 h[7][8][9]

Experimental Protocols

Below is a representative experimental protocol for the quantification of Ulipristal acetate in human plasma using this compound as an internal standard, based on published methodologies.[7][10]

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples at room temperature.

  • Aliquot 50 µL of plasma into a clean microcentrifuge tube.

  • Add a fixed amount of this compound internal standard solution (e.g., 20 µL of a 100 ng/mL solution).[11]

  • Vortex the mixture for 1 minute to ensure homogeneity.

  • Add 200 µL of methanol to precipitate plasma proteins.

  • Vortex vigorously for 3 minutes.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) and vortex.

  • The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.[7][12]

  • Chromatographic Column : A reverse-phase C18 column (e.g., Kinetex EVO C18, 2.1 × 50 mm, 2.6 μm).[10]

  • Mobile Phase : Gradient elution using a mixture of an aqueous phase (e.g., water with 2 mM ammonium acetate and 0.3% formic acid) and an organic phase (e.g., methanol or acetonitrile).[10]

  • Flow Rate : 0.3 mL/min.[10]

  • Injection Volume : 5-10 µL.

  • Mass Spectrometer : A triple quadrupole mass spectrometer.

  • Ionization Mode : Positive Electrospray Ionization (ESI+).[7][10]

  • Detection Mode : Multiple Reaction Monitoring (MRM).

  • MRM Transitions :

    • Ulipristal Acetate : m/z 476.2 → 134.1[7][10]

    • Ulipristal Acetate-d3 (IS Example) : m/z 479.3 → 416.2[7][10] (Note: The transition for d6 would be adjusted based on the specific fragmentation pattern)

Mandatory Visualizations

Diagram 1: Bioanalytical Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (e.g., Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Reconstitute Dry & Reconstitute Extract->Reconstitute LC Chromatographic Separation (LC) Reconstitute->LC MS Mass Spectrometric Detection (MS/MS) LC->MS Integrate Peak Integration (Analyte & IS) MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify Result Final Concentration Quantify->Result G Analyte Ulipristal Acetate (Analyte) P1 Extraction Analyte->P1 IS This compound (Internal Standard) IS->P1 P2 Chromatography P1->P2 P3 Ionization P2->P3 Result Accurate Quantification (Analyte/IS Ratio) P3->Result E1 Variable Recovery E1->P1 E2 Injection Inconsistency E2->P2 E3 Matrix Effects (Ion Suppression/Enhancement) E3->P3 G cluster_receptor Cellular Level cluster_hormonal Hormonal Axis UPA Ulipristal Acetate (UPA) Binding UPA binds to PR UPA->Binding PR Progesterone Receptor (PR) PR->Binding Modulation Selective Receptor Modulation Binding->Modulation LH_Surge LH Surge Modulation->LH_Surge Inhibits / Delays Ovulation Ovulation LH_Surge->Ovulation Triggers Outcome Pregnancy Prevented LH_Surge->Outcome Ovulation->Outcome

References

Navigating Research with Precision: A Technical Guide to Certified Research-Grade Ulipristal Acetate-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals utilizing certified research-grade Ulipristal acetate-d6. This deuterated analog of Ulipristal acetate is an indispensable tool for a wide array of studies, from pharmacokinetics to metabolism and beyond. This guide provides detailed information on its procurement, quality specifications, mechanism of action, and key experimental protocols.

Sourcing Certified Research-Grade this compound

The integrity of any research hinges on the quality of the materials used. For this compound, it is crucial to source from reputable suppliers who provide certified, high-purity materials suitable for research applications. Several specialized chemical suppliers offer research-grade this compound, often for use as an internal standard in analytical testing.

Key Suppliers:

  • MedChemExpress: A supplier of stable isotope-labeled compounds, including this compound, for research purposes.[1]

  • Cayman Chemical: Provides this compound intended for use as an internal standard for quantification by GC- or LC-MS.[2]

  • BOC Sciences: A global supplier of various research chemicals, including Ulipristal Acetate-[d6].[]

  • Veeprho: Offers Ulipristal Acetate D6 as a deuterium-labeled analog for analytical and pharmacokinetic research.[4]

When procuring this material, it is imperative to request a Certificate of Analysis (CoA) to verify its identity, purity, and isotopic enrichment.

Quality Control and Analytical Profile

This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its deuteration provides a distinct mass difference from the unlabeled Ulipristal acetate, enabling precise and accurate quantification in complex biological matrices.

Table 1: Typical Quality Specifications for Research-Grade this compound

ParameterSpecificationAnalytical Method
Chemical Formula C₃₀H₃₁D₆NO₄-
Molecular Weight 481.66 g/mol Mass Spectrometry
CAS Number 1621894-64-1-
Purity ≥98%HPLC
Isotopic Enrichment ≥99% deuterated forms (d₁-d₆)Mass Spectrometry
Appearance SolidVisual Inspection
Solubility Soluble in DMSO and MethanolVisual Inspection

Mechanism of Action and Signaling Pathways

Ulipristal acetate is a selective progesterone receptor modulator (SPRM) with a complex mechanism of action, exhibiting both antagonistic and partial agonistic effects on the progesterone receptor (PR).[5][6] This dual activity is tissue-dependent and forms the basis of its therapeutic applications.

The primary mechanism of action of Ulipristal acetate in the context of emergency contraception is the inhibition or delay of ovulation.[5][7] This is achieved by interfering with the normal ovulatory signaling cascade initiated by the luteinizing hormone (LH) surge.

Beyond its effects on ovulation, Ulipristal acetate also demonstrates activity at the endometrium, although its role in preventing implantation at therapeutic doses for emergency contraception is still a subject of research.[6][7]

Ulipristal acetate also exhibits binding affinity for the glucocorticoid receptor (GR), acting as an antagonist.[8] Recent research has also elucidated its role in other signaling pathways. In uterine sarcoma cells, Ulipristal acetate has been shown to induce cell death by inhibiting the STAT3/CCL2 signaling pathway.[9][10]

Ulipristal_Acetate_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus Ulipristal_acetate Ulipristal Acetate PR Progesterone Receptor (PR) Ulipristal_acetate->PR Binds to GR Glucocorticoid Receptor (GR) Ulipristal_acetate->GR Binds to STAT3_Inhibition Inhibition of STAT3 Phosphorylation Ulipristal_acetate->STAT3_Inhibition Ovulation_Inhibition Inhibition of Ovulation PR->Ovulation_Inhibition Endometrial_Effects Endometrial Effects PR->Endometrial_Effects CCL2_Downregulation Downregulation of CCL2 STAT3_Inhibition->CCL2_Downregulation Cell_Death Induction of Cell Death (Uterine Sarcoma) CCL2_Downregulation->Cell_Death

Figure 1. Simplified signaling pathways of Ulipristal acetate.

Pharmacokinetics

Understanding the pharmacokinetic profile of Ulipristal acetate is crucial for designing and interpreting experimental studies.

Table 2: Summary of Human Pharmacokinetic Parameters of Ulipristal Acetate

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) ~1 hour[11]
Plasma Half-life (t1/2) ~32 hours[7]
Plasma Protein Binding 97-99%[7]
Metabolism Primarily by CYP3A4[11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving Ulipristal acetate.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of Ulipristal acetate on a cell line of interest.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of Ulipristal acetate in cell culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adherence Allow Adherence (Overnight) Seed_Cells->Adherence Treatment Treat with Ulipristal Acetate (Serial Dilutions) Adherence->Treatment Incubation Incubate (e.g., 24-72h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation Incubate (4 hours) MTT_Addition->Formazan_Incubation Solubilization Solubilize Formazan (DMSO) Formazan_Incubation->Solubilization Read_Absorbance Measure Absorbance (570 nm) Solubilization->Read_Absorbance Analysis Analyze Data Read_Absorbance->Analysis End End Analysis->End

Figure 2. Experimental workflow for an MTT cell viability assay.

Western Blot Analysis for STAT3 Phosphorylation

This protocol is used to investigate the effect of Ulipristal acetate on the phosphorylation of STAT3, a key protein in the STAT3/CCL2 signaling pathway.

Methodology:

  • Cell Lysis: Treat cells with Ulipristal acetate for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol provides a general framework for conducting a pharmacokinetic study of Ulipristal acetate in a rodent model, utilizing this compound as an internal standard.

Methodology:

  • Animal Acclimatization: Acclimatize the animals (e.g., Sprague-Dawley rats) for at least one week prior to the study.

  • Dosing: Administer a single oral or intravenous dose of Ulipristal acetate to the animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via an appropriate route (e.g., tail vein or saphenous vein).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma samples. Spike the samples with a known concentration of this compound as an internal standard.

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentrations of Ulipristal acetate.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

PK_Study_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Dosing Administer Ulipristal Acetate Acclimatization->Dosing Blood_Sampling Collect Blood Samples (Time Course) Dosing->Blood_Sampling Plasma_Preparation Prepare Plasma Blood_Sampling->Plasma_Preparation Sample_Extraction Extract Samples & Spike with UPA-d6 Plasma_Preparation->Sample_Extraction LCMS_Analysis LC-MS/MS Analysis Sample_Extraction->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis End End PK_Analysis->End

Figure 3. Workflow for an in vivo pharmacokinetic study.

This technical guide provides a foundational understanding of certified research-grade this compound for its effective application in scientific research. By adhering to best practices in sourcing, quality control, and experimental execution, researchers can ensure the generation of reliable and reproducible data.

References

Navigating Isotopic Purity: A Technical Guide for Ulipristal Acetate-d6 in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of bioanalytical data is paramount. When employing stable isotope-labeled internal standards (SIL-IS), such as Ulipristal acetate-d6, a critical and often nuanced parameter is its isotopic purity. This technical guide provides an in-depth exploration of the isotopic purity requirements for this compound in bioanalysis, offering a synthesis of regulatory expectations, analytical best practices, and practical considerations.

The use of a SIL-IS is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. The underlying principle is that the SIL-IS, being chemically identical to the analyte, will behave similarly during sample preparation, chromatography, and ionization, thus effectively correcting for variability and matrix effects. However, the presence of unlabeled Ulipristal acetate in the this compound internal standard can lead to an overestimation of the analyte concentration, compromising the accuracy of the study.

Regulatory Landscape and Purity Expectations

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidance on bioanalytical method validation, which extends to the internal standards used. While these guidelines do not prescribe a specific numerical value for isotopic purity, they emphasize the need to ensure that the internal standard is suitable for its intended use and does not interfere with the measurement of the analyte.[1][2]

The key concern is the potential for "cross-talk" or isotopic interference, where the signal from the unlabeled analyte contributes to the signal of the SIL-IS, or more critically, where the unlabeled species in the SIL-IS contributes to the signal of the analyte. The ICH M10 guideline on bioanalytical method validation states that the contribution of the internal standard to the analyte signal should be not more than 20% of the analyte response at the lower limit of quantification (LLOQ).[3] Conversely, the contribution of the analyte to the internal standard signal should be not more than 5% of the internal standard response.[3]

While a Certificate of Analysis (CoA) is not strictly required for an internal standard if its suitability is demonstrated, it is highly recommended to have documentation detailing its purity and identity.[2]

Quantitative Isotopic Purity Recommendations

Based on a review of scientific literature and common practices in the pharmaceutical industry, a high degree of isotopic purity is expected for deuterated internal standards. The following table summarizes typical isotopic purity levels and acceptance criteria.

ParameterTypical Purity LevelAcceptance CriteriaRationale
Isotopic Purity (mole % of d6) > 98%≥ 98%Minimizes the contribution of unlabeled (d0) analyte from the internal standard, ensuring accurate quantification, especially at the LLOQ.
Contribution of d0 in IS to Analyte Signal at LLOQ < 5%≤ 20% (as per ICH M10)Ensures that the amount of unlabeled analyte introduced with the internal standard does not significantly impact the measurement of the endogenous analyte.
Chemical Purity > 98%≥ 98%Ensures that other impurities do not interfere with the analysis.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity is a critical step in the characterization of a deuterated internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.[4][5]

High-Resolution Mass Spectrometry (HRMS) Method

Objective: To determine the relative abundance of all isotopologues of this compound.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with a suitable liquid chromatography system.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in an appropriate solvent (e.g., acetonitrile/water) at a concentration suitable for direct infusion or LC-MS analysis.

  • Mass Spectrometric Analysis:

    • Infuse the sample directly into the mass spectrometer or inject it onto an LC column.

    • Acquire full-scan mass spectra in the appropriate mass range to encompass all expected isotopologues (d0 to d6).

    • Ensure the mass resolution is sufficient to distinguish between the different isotopologues.

  • Data Analysis:

    • Extract the ion chromatograms or spectra for each isotopologue.

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic purity is the percentage of the desired d6 isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

Objective: To confirm the position of deuterium labeling and to estimate the degree of deuteration.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve a precise amount of this compound in a suitable deuterated solvent (e.g., chloroform-d).

  • ¹H NMR Analysis:

    • Acquire a quantitative ¹H NMR spectrum.

    • The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the labeling site.

    • Integration of the remaining proton signals relative to a non-deuterated portion of the molecule or an internal standard can be used to estimate the extent of deuteration.

  • ²H NMR Analysis (Optional):

    • Acquire a ²H NMR spectrum to directly observe the deuterium signals, confirming their presence and chemical environment.

Visualizing Key Concepts in Bioanalysis

To further clarify the concepts discussed, the following diagrams illustrate the bioanalytical workflow and the importance of isotopic purity.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Sample Biological Sample (Plasma, etc.) Spike Spike with this compound (IS) Sample->Spike Extraction Extraction (e.g., SPE, LLE) Spike->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Integration Peak Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Curve Calibration Curve Ratio->Curve Concentration Determine Analyte Concentration Curve->Concentration

Bioanalytical workflow using a deuterated internal standard.

Isotopic_Interference Analyte_d0 Ulipristal acetate (d0) MS_Signal Mass Spectrometer Signal Analyte_d0->MS_Signal Analyte Response IS_d6 This compound IS_d0 Unlabeled Impurity (d0) in IS IS_d6->IS_d0 contains IS_d6->MS_Signal IS Response IS_d0->MS_Signal Interference

Impact of isotopic impurity on bioanalytical measurements.

Conclusion

The isotopic purity of this compound is a critical parameter that directly influences the accuracy and reliability of bioanalytical data. While regulatory guidelines provide a framework, it is incumbent upon the scientist to ensure that the chosen internal standard meets stringent purity criteria, with an isotopic purity of ≥ 98% being a widely accepted benchmark. The use of high-resolution mass spectrometry and NMR spectroscopy are essential tools for the comprehensive characterization of deuterated internal standards. By adhering to these principles and employing robust analytical methods, researchers can have high confidence in the integrity of their bioanalytical results.

References

Navigating the Nuances of Deuterated Internal Standards: A Technical Guide to Potential Isotopic Effects of Ulipristal Acetate-d6 in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled internal standards, such as Ulipristal acetate-d6, is a cornerstone of robust quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). While this practice is designed to compensate for variability in sample preparation and matrix effects, it is crucial to understand and mitigate the potential for isotopic effects to ensure data accuracy and integrity. This in-depth technical guide explores the core isotopic effects of this compound in LC-MS, providing detailed experimental protocols and data presentation to aid in method development and validation.

The Chromatographic Deuterium Isotope Effect (CDE)

The substitution of hydrogen with deuterium can lead to subtle but measurable shifts in chromatographic retention times, a phenomenon known as the Chromatographic Deuterium Isotope Effect (CDE).[1][2] This effect stems from the minor physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, resulting in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[3]

In reversed-phase liquid chromatography (RPLC), the most common mode for drug analysis, deuterated compounds generally elute slightly earlier than their non-deuterated counterparts.[2] This is often referred to as an "inverse isotope effect" and is attributed to weaker hydrophobic interactions with the nonpolar stationary phase.[2]

Table 1: Potential Impact of Deuterium Labeling on Retention Time in RPLC

ParameterExpected Observation with this compoundPotential MagnitudeImplication for Analysis
Retention Time (t_R)t_R of this compound < t_R of Ulipristal acetateTypically a few secondsPotential for incomplete co-elution with the analyte.
Co-elution FactorMay be < 1Dependent on chromatographic conditionsRisk of differential matrix effects if the separation is significant.

Differential Matrix Effects: A Consequence of Chromatographic Shift

While deuterated internal standards are employed to correct for matrix effects—the suppression or enhancement of ionization by co-eluting matrix components—a significant CDE can lead to a critical issue known as differential matrix effects .[4][5] If the analyte (Ulipristal acetate) and its deuterated internal standard (this compound) do not perfectly co-elute, they may enter the mass spectrometer's ion source at slightly different times, potentially exposing them to different matrix environments. This can result in a disproportionate impact on their ionization, leading to inaccurate quantification.[5]

cluster_0 LC Elution cluster_1 Ion Source cluster_2 MS Detection A Ulipristal Acetate C Matrix Component Zone 1 (Low Suppression) A->C Analyte Elutes into Low Suppression Zone B This compound D Matrix Component Zone 2 (High Suppression) B->D IS Elutes into High Suppression Zone (due to CDE) E Inaccurate Analyte/IS Ratio C->E D->E

Diagram 1: The logical relationship of how CDE can lead to differential matrix effects and inaccurate quantification.

The Kinetic Isotope Effect (KIE) and its Metabolic Implications

The kinetic isotope effect (KIE) refers to the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[6][7] The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a deuterium is substituted at that position.[7]

Ulipristal acetate is primarily metabolized by cytochrome P450 3A4 (CYP3A4) through N-demethylation.[3][8] If the deuterium labels in this compound are located at or near the sites of metabolic attack, the rate of metabolism of the internal standard could be slower than that of the analyte. While this is less of a concern for an internal standard that is not intended to be a therapeutic agent itself, it is a factor to be aware of, especially in drug discovery where deuteration is sometimes used to intentionally slow metabolism.[9]

UPA Ulipristal Acetate CYP3A4 CYP3A4 Metabolism (N-demethylation) UPA->CYP3A4 k_H (faster) UPA_d6 This compound UPA_d6->CYP3A4 k_D (slower due to KIE) Metabolite N-demethylated Metabolite CYP3A4->Metabolite Metabolite_d6 N-demethylated Metabolite-d6 CYP3A4->Metabolite_d6

Diagram 2: Potential impact of the Kinetic Isotope Effect on the metabolism of this compound.

Experimental Protocols for Assessing Isotopic Effects

To ensure the validity of a quantitative LC-MS method using this compound, it is imperative to experimentally assess the potential isotopic effects.

Protocol for Assessing the Chromatographic Deuterium Isotope Effect (CDE)

Objective: To determine the difference in retention time (Δt_R) between Ulipristal acetate and this compound under the final chromatographic conditions.

Materials:

  • Ulipristal acetate reference standard

  • This compound internal standard

  • LC-MS system with the analytical column and mobile phases intended for the final method

Procedure:

  • Prepare individual standard solutions: Prepare separate solutions of Ulipristal acetate and this compound in a suitable solvent at a concentration that provides a strong signal-to-noise ratio.

  • Inject standards separately: Inject each standard solution individually onto the LC-MS system using the final method parameters.

  • Determine retention times: Record the retention time at the apex of the chromatographic peak for both compounds.

  • Co-injection: Prepare a solution containing both Ulipristal acetate and this compound and inject it to confirm the retention times in a mixed solution.

  • Calculate Δt_R: Δt_R = t_R (Ulipristal acetate) - t_R (this compound)

  • Assess peak resolution: Calculate the chromatographic resolution (Rs) between the two peaks. An Rs value of >1.5 indicates baseline separation, which would be a significant concern. Ideally, the peaks should be as close to co-eluting as possible (Rs ≈ 0).

start Start prep_standards Prepare Individual and Combined Standard Solutions start->prep_standards inject_ind Inject Standards Individually prep_standards->inject_ind inject_co Inject Combined Standard prep_standards->inject_co acquire_data Acquire Chromatographic Data inject_ind->acquire_data inject_co->acquire_data determine_rt Determine Retention Times (t_R) acquire_data->determine_rt calculate_delta Calculate Δt_R and Resolution (Rs) determine_rt->calculate_delta evaluate Evaluate Co-elution calculate_delta->evaluate end End evaluate->end

References

Methodological & Application

LC-MS/MS Bioanalytical Method for the Quantification of Ulipristal Acetate in Human Plasma Using Ulipristal Acetate-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ulipristal acetate (UPA) is a selective progesterone receptor modulator used for emergency contraception and the treatment of uterine fibroids.[1][2] Accurate and sensitive quantification of UPA in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring.[1] This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ulipristal acetate in human plasma. The method utilizes a stable isotope-labeled internal standard, Ulipristal acetate-d6, to ensure high accuracy and precision.[3] The protocol employs a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis.

Experimental Protocols

A common and efficient method for extracting ulipristal acetate from human plasma is protein precipitation, which is both rapid and suitable for high-throughput analysis.[1][4]

Sample Preparation: Protein Precipitation

This method is chosen for its simplicity and speed.

Materials:

  • Human plasma samples

  • Methanol (LC-MS grade)

  • Ulipristal acetate analytical standard

  • This compound internal standard (IS)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Spike 50 µL of the plasma sample with 30 µL of the internal standard working solution (e.g., 50.0 ng/mL this compound).[1]

  • Add 200 µL of methanol to precipitate proteins.[1]

  • Vortex the mixture for 10 minutes.[1]

  • Centrifuge at 4,000 rpm for 10 minutes.[1]

  • Transfer 100 µL of the supernatant and mix with 100 µL of methanol/water (1:1, v/v).[1]

  • Inject 10 µL of the final mixture into the LC-MS/MS system.[1]

Liquid Chromatography (LC) Conditions

The chromatographic separation is performed using a reversed-phase C18 column with gradient elution.

ParameterCondition
Column Kinetex EVO C18 (2.1 x 50 mm, 2.6 µm) or equivalent
Mobile Phase A Water with 2 mM ammonium acetate and 0.3% formic acid
Mobile Phase B Methanol with 2 mM ammonium acetate and 0.3% formic acid
Flow Rate 0.3 mL/min
Gradient Elution A typical gradient starts with a low percentage of mobile phase B, which is gradually increased.
Column Temperature 40 °C
Injection Volume 10 µL
Run Time 4.0 minutes

Note: The gradient profile should be optimized to ensure complete separation of the analyte from any matrix interferences and co-elution of the analyte and internal standard.

Mass Spectrometry (MS) Conditions

The MS detection is performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[4][5]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (UPA) m/z 476.2 → 134.1
MRM Transition (UPA-d6) To be determined based on the specific deuteration pattern. A common transition for UPA-d3 is m/z 479.3 → 416.2.
Collision Energy (CE) Optimized for each transition
Dwell Time 20-100 ms
Source Temperature 500 °C
IonSpray Voltage 5500 V

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 1: Linearity and Range
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Ulipristal Acetate0.05 - 300> 0.99

The linear range may vary slightly between different studies, with some reporting ranges of 0.300-300 ng/mL and others 0.0500 - 100 ng/mL.[4][5]

Table 2: Precision and Accuracy
Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.05< 1585-115< 1585-115
Low QC0.15< 1585-115< 1585-115
Mid QC15< 1585-115< 1585-115
High QC80< 1585-115< 1585-115

The intra- and inter-day precision and accuracy are expected to be well within the limits required for bioanalytical assays.[5]

Table 3: Recovery and Matrix Effect
AnalyteQuality Control LevelExtraction Recovery (%)Matrix Effect (%)
Ulipristal AcetateLow> 8085-115
Ulipristal AcetateMid> 8085-115
Ulipristal AcetateHigh> 8085-115
This compoundMid> 8085-115

A patent for a similar method reported an extraction recovery rate of 82.3% for ulipristal acetate and 88.6% for the internal standard.[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Spike Spike with UPA-d6 IS Plasma->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute with Methanol/Water Supernatant->Dilute Inject Inject into LC-MS/MS Dilute->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for Ulipristal Acetate analysis.

logical_relationship cluster_method LC-MS/MS Method cluster_quantification Accurate Quantification Analyte Ulipristal Acetate (UPA) LC LC Separation (Co-elution of UPA and IS) Analyte->LC IS This compound (IS) IS->LC MS MS/MS Detection (Unique MRM Transitions) LC->MS Ratio Peak Area Ratio (UPA/IS) MS->Ratio Correction Correction for Matrix Effects & Extraction Variability Ratio->Correction Result Accurate Concentration Correction->Result

Caption: Logic of using an internal standard for accurate quantification.

References

Application Notes and Protocols for the Quantification of Ulipristal Acetate in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the quantitative analysis of Ulipristal acetate in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. The protocols detailed below are based on established and validated methods to ensure accuracy, precision, and reliability.

Introduction

Ulipristal acetate (UPA) is a selective progesterone receptor modulator used for emergency contraception and the treatment of uterine fibroids.[1] Accurate and sensitive quantification of UPA in biological matrices like human plasma is essential for understanding its pharmacological profile.[1][2][3] LC-MS/MS is the preferred method for this analysis due to its high selectivity and sensitivity.[1][2][3] This document outlines two common sample preparation techniques—Protein Precipitation and Liquid-Liquid Extraction—followed by a robust LC-MS/MS analysis protocol.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the desired level of sample cleanup and the required sensitivity. Protein precipitation is a simpler and faster method suitable for high-throughput analysis, while liquid-liquid extraction offers a cleaner extract, minimizing matrix effects.[1]

Protocol 1: Protein Precipitation

This method is rapid and involves precipitating plasma proteins with an organic solvent.[2][3][4]

  • Materials:

    • Human plasma samples

    • Methanol (LC-MS grade)[1][2][3]

    • Ulipristal acetate analytical standard

    • Ulipristal acetate-d3 (internal standard, IS)[1][2][3]

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 50 µL of human plasma into a microcentrifuge tube.[1][3]

    • Add a specific volume of the internal standard working solution (e.g., 30 µL of 50.0 ng/mL Ulipristal acetate-d3).[1]

    • Add 200 µL of methanol to precipitate the plasma proteins.[1]

    • Vortex the mixture thoroughly for approximately 10 minutes.[1]

    • Centrifuge the tubes at 4,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

    • Carefully transfer 100 µL of the clear supernatant to a clean tube.[1]

    • Mix the supernatant with 100 µL of a methanol/water (1:1, v/v) solution.[1]

    • Inject an appropriate volume (e.g., 10 µL) of the final solution into the LC-MS/MS system.[1]

Protocol 2: Liquid-Liquid Extraction

This method provides a cleaner sample extract by partitioning the analyte of interest into an immiscible organic solvent.[1][5]

  • Materials:

    • Human plasma or serum samples

    • Hexane (LC-MS grade)[1][5]

    • Dichloromethane (LC-MS grade)[1][5]

    • Ulipristal acetate analytical standard

    • Ulipristal acetate-d3 or Ulipristal acetate-d6 (internal standard, IS)[5][6]

    • Extraction tubes

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Pipette 250 µL of the serum sample into an extraction tube.[1]

    • Add the internal standard.

    • Add 6 mL of an extraction solvent mixture of hexane and dichloromethane (60:40 v/v).[1]

    • Vortex the mixture to ensure thorough extraction.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., mobile phase) before injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of Ulipristal acetate.

Chromatographic Conditions

ParameterRecommended Conditions
Column Kinetex EVO C18 (2.1 x 50 mm, 2.6 µm) or ACE Excel 3 C18-PFP[2][3]
Mobile Phase A Water with 2 mM ammonium acetate and 0.3% formic acid[2]
Mobile Phase B Methanol with 0.1% formic acid[1]
Flow Rate 0.3 mL/min[1][2]
Column Temperature 40 °C[1]
Injection Volume 10 µL[1]
Run Time 4.0 min[2][3]

Mass Spectrometric Conditions

ParameterRecommended Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)[1][2]
Detection Mode Multiple Reaction Monitoring (MRM)[1][2]
MRM Transition (Ulipristal Acetate) m/z 476.2 → 134.1[1][2][3]
MRM Transition (Ulipristal Acetate-d3 IS) m/z 479.3 → 416.2[1][2][3]
Capillary Voltage 2.5 kV[1]
Source Temperature 150 °C[1]
Desolvation Temperature 500 °C[1]
Desolvation Gas Flow 1000 L/H[1]

Data Presentation

The following tables summarize the quantitative data from various validated methods for Ulipristal acetate quantification.

Table 1: Method Validation Parameters

ParameterMethod 1Method 2
Sample Preparation Protein PrecipitationLiquid-Liquid Extraction
Linearity Range 0.300 - 300 ng/mL[2]0.0500 - 100 ng/mL[3]
Internal Standard Ulipristal acetate-d3[2]Ulipristal acetate-d3[3]
Intra-day Precision (%CV) Within acceptable limitsWithin acceptable limits[3]
Inter-day Precision (%CV) Within acceptable limitsWithin acceptable limits[3]
Accuracy Well within required limits[2]Desirable accuracy[3]

Visualization of Experimental Workflows

Diagram 1: Protein Precipitation Workflow

cluster_0 Sample Preparation: Protein Precipitation plasma 1. Human Plasma Sample (50 µL) add_is 2. Add Internal Standard (Ulipristal acetate-d3) plasma->add_is add_methanol 3. Add Methanol (200 µL) add_is->add_methanol vortex 4. Vortex (10 min) add_methanol->vortex centrifuge 5. Centrifuge (4000 rpm, 10 min) vortex->centrifuge supernatant 6. Collect Supernatant (100 µL) centrifuge->supernatant dilute 7. Dilute with Methanol/Water (1:1) supernatant->dilute inject 8. Inject into LC-MS/MS dilute->inject

Caption: Workflow for Ulipristal acetate extraction from plasma using protein precipitation.

Diagram 2: Liquid-Liquid Extraction Workflow

cluster_1 Sample Preparation: Liquid-Liquid Extraction serum 1. Human Serum Sample (250 µL) add_is_l 2. Add Internal Standard serum->add_is_l add_solvent 3. Add Hexane:Dichloromethane (60:40) add_is_l->add_solvent vortex_l 4. Vortex add_solvent->vortex_l centrifuge_l 5. Centrifuge vortex_l->centrifuge_l organic_layer 6. Collect Organic Layer centrifuge_l->organic_layer evaporate 7. Evaporate to Dryness organic_layer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject_l 9. Inject into LC-MS/MS reconstitute->inject_l

Caption: Workflow for Ulipristal acetate extraction from serum using liquid-liquid extraction.

Diagram 3: LC-MS/MS Analysis Workflow

cluster_2 LC-MS/MS Analysis autosampler Autosampler (Injection) lc_column LC Column (Chromatographic Separation) autosampler->lc_column Mobile Phase mass_spec Mass Spectrometer (Ionization & Detection) lc_column->mass_spec Eluent data_system Data System (Quantification) mass_spec->data_system Ion Signal

Caption: General workflow of the LC-MS/MS analysis for Ulipristal acetate.

References

Application Notes and Protocols for Bioanalytical Studies with Ulipristal Acetate-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of Ulipristal acetate and its deuterated internal standard, Ulipristal acetate-d6, from biological matrices for bioanalytical studies. The included methodologies—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—are widely used in quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is utilized as an internal standard to ensure the accuracy and precision of the quantification of Ulipristal acetate in biological samples.[1]

Overview of Sample Preparation Techniques

The choice of sample preparation technique is critical for accurate and reliable bioanalysis. The primary goal is to extract the analyte of interest from the complex biological matrix, removing interfering substances that can cause matrix effects, and concentrating the analyte to a level suitable for detection.[2][3] This document outlines three common techniques applicable to Ulipristal acetate analysis.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described sample preparation methods for Ulipristal acetate.

Table 1: Method Performance Characteristics

ParameterProtein PrecipitationLiquid-Liquid Extraction
Linearity Range (ng/mL) 0.05 - 100[1]0.1 - 250[4]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.05[1]0.1[4]
Extraction Recovery Satisfactory[1]Not explicitly stated, but method provides a cleaner extract[5]
Matrix Effect Satisfactory[1]Minimal[4]
Precision (Intra- and Inter-assay) Within acceptable limits[1]Within acceptable limits[4]
Accuracy (Intra- and Inter-assay) Within acceptable limits[1]Within acceptable limits[4]

Experimental Protocols

Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis.[5] It involves adding a water-miscible organic solvent to the plasma or serum sample to precipitate proteins.

Protocol:

  • Pipette 50 µL of the biological sample (plasma or serum) into a microcentrifuge tube.

  • Spike with an appropriate volume of this compound internal standard (IS) solution.

  • Add 200 µL of cold methanol to the sample.[5]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

PPT_Workflow cluster_0 Protein Precipitation Workflow Sample 1. Sample Aliquoting (50 µL Plasma/Serum) IS_Spike 2. Add Internal Standard (this compound) Sample->IS_Spike Precipitation 3. Add Methanol (200 µL) IS_Spike->Precipitation Vortex 4. Vortex (1 min) Precipitation->Vortex Centrifuge 5. Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Analysis 7. LC-MS/MS Analysis Supernatant->Analysis

Protein Precipitation Workflow Diagram
Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample extract compared to PPT, which can help in minimizing matrix effects.[5] This technique involves the partitioning of the analyte between two immiscible liquid phases.

Protocol:

  • Pipette 200 µL of the biological sample (serum) into a glass tube.

  • Spike with an appropriate volume of this compound internal standard (IS) solution.

  • Add 1 mL of an extraction solvent mixture, such as hexane and dichloromethane (e.g., in a 60:40 v/v ratio).[4]

  • Vortex the mixture for 5 minutes to ensure efficient extraction.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.[5]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow Sample 1. Sample Aliquoting (200 µL Serum) IS_Spike 2. Add Internal Standard (this compound) Sample->IS_Spike Extraction 3. Add Extraction Solvent (1 mL Hexane:Dichloromethane) IS_Spike->Extraction Vortex 4. Vortex (5 min) Extraction->Vortex Centrifuge 5. Centrifuge (4,000 rpm, 10 min) Vortex->Centrifuge Transfer 6. Transfer Organic Layer Centrifuge->Transfer Evaporate 7. Evaporate to Dryness Transfer->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 9. LC-MS/MS Analysis Reconstitute->Analysis

Liquid-Liquid Extraction Workflow Diagram
Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can provide very clean extracts. The following is a general protocol for a reversed-phase SPE, which would be suitable for Ulipristal acetate. The specific sorbent and solvents may require optimization.

Protocol:

  • Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Pre-treat 500 µL of the biological sample (plasma or serum) by adding an equal volume of 4% phosphoric acid in water and vortexing.

    • Spike the pre-treated sample with an appropriate volume of this compound internal standard (IS) solution.

    • Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

    • Vortex briefly and inject into the LC-MS/MS system.

SPE_Workflow cluster_2 Solid-Phase Extraction Workflow Condition 1. Condition SPE Cartridge (Methanol, Water) Load 2. Load Pre-treated Sample (with IS) Condition->Load Wash 3. Wash Cartridge (5% Methanol in Water) Load->Wash Elute 4. Elute Analyte (Methanol) Wash->Elute Evaporate 5. Evaporate to Dryness Elute->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 7. LC-MS/MS Analysis Reconstitute->Analysis

Solid-Phase Extraction Workflow Diagram

Concluding Remarks

The selection of the most appropriate sample preparation technique will depend on the specific requirements of the bioanalytical study, including the desired sensitivity, throughput, and the complexity of the biological matrix. For high-throughput screening, protein precipitation is often favored due to its speed and simplicity. For methods requiring higher sensitivity and cleaner extracts to minimize matrix effects, liquid-liquid extraction or solid-phase extraction are more suitable choices. It is crucial to validate the chosen sample preparation method to ensure it meets the required performance criteria for accuracy, precision, recovery, and matrix effect.

References

Utilizing Ulipristal Acetate-d6 as an Internal Standard for Accurate Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

In the realm of drug metabolism and pharmacokinetics (DMPK), the precise quantification of drug candidates and their metabolites within biological matrices is fundamental.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical studies due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accurate and reliable data by correcting for variability during sample preparation and analysis.[2][3] Ulipristal acetate-d6, a deuterated analog of Ulipristal acetate, serves as an ideal internal standard for the quantitative analysis of the parent drug and its metabolites in biological samples. Its chemical properties are nearly identical to Ulipristal acetate, ensuring it experiences similar extraction recovery, and chromatographic and ionization behavior, which allows for effective normalization of the analytical signal.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as an internal standard in metabolic studies of Ulipristal acetate. It includes detailed experimental protocols and data presentation to ensure robust and reproducible results.

Metabolic Pathway of Ulipristal Acetate

Ulipristal acetate undergoes metabolism primarily in the liver, mediated predominantly by the cytochrome P450 isoenzyme CYP3A4, with minor contributions from CYP1A2.[1][6][7] The main metabolic pathways involve oxidative demethylation, leading to the formation of an active mono-demethylated metabolite and an inactive di-demethylated metabolite.[7][8]

Ulipristal Acetate Metabolic Pathway Metabolic Pathway of Ulipristal Acetate UPA Ulipristal Acetate Metabolite1 Mono-demethyl-ulipristal acetate (Active) UPA->Metabolite1 CYP3A4 (major) CYP1A2 (minor) Metabolite2 Di-demethyl-ulipristal acetate (Inactive) Metabolite1->Metabolite2 CYP3A4

Metabolic Pathway of Ulipristal Acetate

Experimental Protocols

This section outlines the key experimental procedures for the quantitative analysis of Ulipristal acetate in human plasma using this compound as an internal standard.

Materials and Reagents
  • Ulipristal acetate reference standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium acetate

  • Human plasma (with anticoagulant)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Ulipristal acetate from plasma samples.[6][9]

  • Thaw plasma samples at room temperature.

  • To 50 µL of plasma, add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex for 30 seconds.

  • Add 150 µL of methanol to precipitate the plasma proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction

Liquid-liquid extraction can also be employed for sample clean-up.[10][11]

  • To 100 µL of plasma, add 20 µL of the this compound internal standard working solution.

  • Add 1 mL of a mixture of dichloromethane and isopropanol (9:1, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 45°C.[10]

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of Ulipristal acetate. These may require optimization based on the specific instrumentation used.

ParameterCondition
LC Column C18 column (e.g., 2.1 x 50 mm, 2.6 µm)[7]
Mobile Phase A Water with 0.1% Formic Acid and 2 mM Ammonium Acetate[7]
Mobile Phase B Methanol[7]
Flow Rate 0.3 mL/min[7]
Injection Volume 5-10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)[9]
MRM Transitions Ulipristal acetate: m/z 476.2 → 134.1[9] Ulipristal acetate-d3: m/z 479.3 → 416.2[9] Note: The transition for this compound should be determined experimentally but is expected to be m/z 482.x → product ion.

Data Presentation

Method Validation Parameters

The bioanalytical method should be validated according to regulatory guidelines. Key parameters to assess include linearity, accuracy, precision, recovery, matrix effect, and stability.

ParameterAcceptance CriteriaExample Data
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.05 ng/mL[9]
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)2.5 - 8.7%
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)4.1 - 9.5%
Accuracy (%Bias) Within ±15% (±20% for LLOQ)-5.2 to 6.8%
Extraction Recovery Consistent and reproducible85-95%
Matrix Effect Within acceptable limits92-105%
Pharmacokinetic Parameters of Ulipristal Acetate

The validated method can be applied to pharmacokinetic studies to determine key parameters of Ulipristal acetate.

ParameterValue (mean ± SD)
Cmax (ng/mL) 47.7 ± 27.7[9]
Tmax (h) 0.91 ± 0.98[9]
AUC₀-t (ng·h/mL) 112 ± 49[9]
t₁/₂ (h) 32.4 ± 6.3[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a bioanalytical study using this compound as an internal standard.

Experimental Workflow Bioanalytical Workflow for Ulipristal Acetate Analysis cluster_0 Sample Preparation cluster_1 Analysis Plasma Sample Plasma Sample Add IS Spike with This compound Plasma Sample->Add IS Extraction Protein Precipitation or Liquid-Liquid Extraction Add IS->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing

Bioanalytical Workflow

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Ulipristal acetate and its metabolites in biological matrices. The protocols and data presented in this application note serve as a comprehensive guide for researchers to develop and validate their own bioanalytical methods, ensuring high-quality data for pharmacokinetic and metabolic studies. The co-elution of the deuterated internal standard with the analyte effectively compensates for variations in sample processing and instrumental analysis, leading to improved accuracy and precision.

References

Application Note: High-Throughput Quantification of Ulipristal Acetate in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ulipristal acetate (UPA) is a selective progesterone receptor modulator used for emergency contraception and the treatment of uterine fibroids. To support pharmacokinetic (PK) and bioequivalence studies in drug development, a robust, high-throughput analytical method is required for the accurate quantification of UPA in biological matrices. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ulipristal acetate in human plasma. The method employs a stable isotope-labeled internal standard, Ulipristal acetate-d6, to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing. The protocol is optimized for a high-throughput screening (HTS) environment, featuring a rapid protein precipitation sample preparation and a short chromatographic run time.

Methodology and Protocols

This bioanalytical method has been validated for selectivity, sensitivity, linearity, precision, accuracy, recovery, and stability.

Materials and Reagents
  • Analytes: Ulipristal acetate reference standard, this compound (Internal Standard, IS).

  • Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade), Deionized water.

  • Biological Matrix: Blank human plasma (K2-EDTA).

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Ulipristal acetate and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Ulipristal acetate stock solution with a methanol/water (1:1, v/v) mixture to create calibration curve (CC) standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 50 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples by spiking blank human plasma with Ulipristal acetate at four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (LQC)

    • Medium QC (MQC)

    • High QC (HQC)

Experimental Protocol: Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for sample cleanup in a high-throughput setting.

  • Aliquot 50 µL of human plasma (blank, CC, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the Internal Standard working solution (this compound, 50 ng/mL) to each tube, except for the blank matrix sample.

  • Add 200 µL of methanol to each tube to precipitate plasma proteins.

  • Vortex the tubes vigorously for 5 minutes.

  • Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

  • Inject a portion of the supernatant (typically 5-10 µL) into the LC-MS/MS system.

Experimental Protocol: LC-MS/MS Conditions

The following parameters provide a robust and sensitive analysis of Ulipristal acetate.

Parameter Condition
LC System UPLC or HPLC system capable of binary gradient elution
Column C18 reverse-phase column (e.g., Kinetex EVO C18, 2.1 x 50 mm, 2.6 µm)[1]
Mobile Phase A Water with 2 mM ammonium acetate and 0.3% formic acid[1]
Mobile Phase B Methanol[1]
Flow Rate 0.3 mL/min[1]
Gradient Elution Optimized to ensure separation from matrix components (A typical run time is ~4 minutes)[1]
Column Temperature 40 °C
Injection Volume 5-10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[1][2]
Detection Mode Multiple Reaction Monitoring (MRM)[1][2]
MRM Transition: UPA Q1 (m/z): 476.2 → Q3 (m/z): 134.1[1][2]
MRM Transition: UPA-d6 Q1 (m/z): 479.3 → Q3 (m/z): 416.2 (Note: some methods may use UPA-d3 with the same transition)[1][2]
Source Temperature 150 °C
Desolvation Temperature 500 °C

Visualizations

Experimental Workflow

The diagram below illustrates the high-throughput workflow for the quantification of Ulipristal acetate in plasma samples.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitate Add Methanol (200 µL) (Protein Precipitation) Add_IS->Precipitate Vortex Vortex (5 min) Precipitate->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Transfer Supernatant to 96-well plate Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject Chromatography UPLC Separation (C18 Column) Inject->Chromatography Detection MS/MS Detection (MRM Mode) Chromatography->Detection Integrate Peak Integration Detection->Integrate Calculate Calculate Analyte/IS Peak Area Ratio Integrate->Calculate Quantify Quantify Concentration (vs. Calibration Curve) Calculate->Quantify Report Generate Report Quantify->Report

High-throughput bioanalytical workflow for UPA.
Logical Relationship of Method Validation

The following diagram outlines the key parameters assessed to ensure the reliability of the bioanalytical method.

G Method Validated Bioanalytical Method Selectivity Selectivity (No Interference) Method->Selectivity Linearity Linearity & Range (0.05 - 300 ng/mL) Method->Linearity Sensitivity Sensitivity (LLOQ) Method->Sensitivity Accuracy Accuracy (% Bias) Method->Accuracy Precision Precision (CV%) Method->Precision Recovery Extraction Recovery Method->Recovery MatrixEffect Matrix Effect Method->MatrixEffect Stability Stability (Freeze-Thaw, Bench-Top, etc.) Method->Stability

Key parameters for method validation.

Data Presentation: Method Validation Summary

The method was validated according to regulatory guidelines. The results demonstrate the method is accurate, precise, and reliable for the intended purpose.

Table 1: Calibration Curve and Sensitivity
ParameterResult
Linearity Range 0.05 - 100 ng/mL[2]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[2]
Regression Model Linear, weighted (1/x²)
Table 2: Intra- & Inter-Day Precision and Accuracy

Precision is expressed as the coefficient of variation (CV%), and accuracy is expressed as the percentage bias from the nominal value.

QC LevelConcentration (ng/mL)Intra-Day Precision (CV%) Intra-Day Accuracy (%) Inter-Day Precision (CV%) Inter-Day Accuracy (%)
LLOQ 0.05≤ 15%85% - 115%≤ 15%85% - 115%
LQC 0.15≤ 15%85% - 115%≤ 15%85% - 115%
MQC 10≤ 15%85% - 115%≤ 15%85% - 115%
HQC 80≤ 15%85% - 115%≤ 15%85% - 115%

Note: The values represent typical acceptance criteria for bioanalytical method validation. Specific experimental results confirm that precision and accuracy were well within these required limits.[1]

Table 3: Extraction Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Extraction Recovery (%) Matrix Effect (%)
LQC 0.15Consistent & ReproducibleNegligible (CV ≤ 15%)
HQC 80Consistent & ReproducibleNegligible (CV ≤ 15%)

Note: The use of a co-eluting stable isotope-labeled internal standard like this compound effectively normalizes for any variability in extraction recovery and minimizes the impact of matrix effects.

Conclusion

This application note details a rapid, sensitive, and robust LC-MS/MS method for the high-throughput quantification of Ulipristal acetate in human plasma. The simple protein precipitation protocol and short analytical run time make it highly suitable for the analysis of large numbers of samples generated during clinical and preclinical studies. The use of this compound as an internal standard ensures the method's accuracy and precision, providing reliable data for pharmacokinetic assessments and other drug development applications.

References

Application Note: Quantification of Ulipristal Acetate in Human Plasma using Liquid-Liquid Extraction and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable liquid-liquid extraction (LLE) protocol for the quantitative analysis of Ulipristal acetate from human plasma. The method employs a deuterated internal standard (Ulipristal acetate-d3 or -d6) for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring a sensitive and selective method for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring of Ulipristal acetate.

Introduction

Ulipristal acetate is a selective progesterone receptor modulator (SPRM) used for emergency contraception and the treatment of uterine fibroids.[1] Accurate measurement of its concentration in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. Liquid-liquid extraction is a sample preparation technique that offers a clean extract by minimizing matrix effects, which is essential for sensitive LC-MS/MS analysis. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte, correcting for variability during sample preparation and analysis.[2][3]

Experimental Protocol

Materials and Reagents
  • Human plasma (with K2EDTA as anticoagulant)

  • Ulipristal acetate analytical standard

  • Ulipristal acetate-d3 or -d6 internal standard (IS)

  • Dichloromethane (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Liquid-Liquid Extraction Procedure

This protocol is adapted from a validated method for the extraction of Ulipristal acetate from human plasma.[4]

  • Sample Preparation:

    • Thaw frozen human plasma samples at room temperature.

    • Vortex the plasma samples to ensure homogeneity.

  • Internal Standard Spiking:

    • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

    • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL Ulipristal acetate-d6 in methanol:water 50:50 v/v).[4]

  • Extraction:

    • Add 3 mL of the extraction solvent, a mixture of dichloromethane and isopropanol (9:1 v/v), to the plasma sample.[4]

    • Vortex the mixture vigorously for 10 minutes to ensure thorough mixing and extraction.[4]

  • Phase Separation:

    • Centrifuge the samples at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[4]

  • Supernatant Transfer:

    • Carefully transfer 2.4 mL of the upper organic layer (supernatant) to a clean tube, avoiding the aqueous layer and any precipitated proteins.[4]

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of a mobile phase-compatible solvent, such as acetonitrile:water (1:1 v/v).[4]

    • Vortex briefly to ensure the residue is fully dissolved.

  • Sample Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer. The following are example parameters and should be optimized for the specific instrumentation used.

  • Chromatographic Column: A C18 column, such as a Kinetex EVO C18 (2.1 x 50 mm, 2.6 µm), is suitable for the separation.[5][6]

  • Mobile Phase: A gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid is commonly used.[4]

  • Flow Rate: A typical flow rate is 0.3 mL/min.[6]

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with positive ion electrospray ionization (ESI+).

  • MRM Transitions:

    • Ulipristal acetate: m/z 476.2 → 134.1[5][6]

    • Ulipristal acetate-d3 (IS): m/z 479.3 → 416.2[5][6]

Data Presentation

The following tables summarize typical quantitative data for the analysis of Ulipristal acetate using methods with a deuterated internal standard.

ParameterValueReference
Linearity Range0.05 - 100 ng/mL[7]
0.3 - 300 ng/mL[5]
Lower Limit of Quantification (LLOQ)0.05 ng/mL[7]
0.2 ng/mL[4]
Extraction Recovery82.3%[4]
Internal Standard Recovery88.6%[4]

Table 1: Method Performance Characteristics

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Low0.6< 15< 1585-115[4]
Medium25< 15< 1585-115[4]
High200< 15< 1585-115[4]

Table 2: Precision and Accuracy Data

Mandatory Visualizations

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_processing Sample Processing cluster_analysis Analysis start Start: Plasma Sample (100 µL) spike Spike with IS (20 µL) start->spike Add Deuterated Internal Standard add_solvent Add Extraction Solvent (3 mL) (DCM:IPA 9:1 v/v) spike->add_solvent vortex Vortex (10 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 5 min) vortex->centrifuge transfer Transfer Supernatant (2.4 mL) centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Experimental workflow for the liquid-liquid extraction of Ulipristal acetate.

UPA_Signaling cluster_cell Target Cell cluster_nucleus Nucleus cluster_effects Cellular Effects UPA Ulipristal Acetate (UPA) PR Progesterone Receptor (PR) UPA->PR Binds to PR PR_dimer PR Dimerization PRE Progesterone Response Element (PRE) Gene Target Gene Transcription PRE->Gene Modulates Ovulation Inhibition/Delay of Ovulation Gene->Ovulation Leads to Endometrium Alteration of Endometrium Gene->Endometrium Leads to Fibroid Inhibition of Fibroid Growth (Apoptosis Induction) Gene->Fibroid Leads to PR_dimer->PRE Binds to DNA

References

Solid-Phase Extraction Protocol for Ulipristal Acetate and its d6 Analogue in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document outlines a detailed solid-phase extraction (SPE) method for the simultaneous quantification of Ulipristal Acetate (UPA) and its deuterated internal standard, Ulipristal Acetate-d6 (UPA-d6), in human plasma. Ulipristal Acetate is a selective progesterone receptor modulator used for emergency contraception and the treatment of uterine fibroids. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies.

This protocol is designed for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. It provides a robust and reliable method for extracting UPA and UPA-d6 from complex plasma matrices, ensuring high recovery and minimal matrix effects prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard (IS) is standard practice in quantitative bioanalysis to correct for analyte loss during sample preparation and for variability in instrument response.[1][2]

The proposed method utilizes a reversed-phase SPE mechanism, which is well-suited for the extraction of moderately non-polar compounds like steroids and their analogues from aqueous environments such as plasma. Polymeric sorbents, such as Oasis HLB, are recommended due to their high and consistent recoveries for a wide range of analytes, including steroids.[3][4]

Experimental Protocols

This section provides a detailed step-by-step protocol for the solid-phase extraction of Ulipristal Acetate and its d6 analogue from human plasma.

Materials and Reagents
  • Ulipristal Acetate analytical standard

  • This compound analytical standard (Internal Standard)

  • Human plasma (blank)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (88% or higher)

  • Ammonium hydroxide

  • Reversed-phase SPE cartridges (e.g., Oasis HLB, 30 mg, 1 cc)

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Sample Preparation
  • Thaw frozen human plasma samples to room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Centrifuge the plasma at 4000 rpm for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, aliquot 500 µL of the plasma supernatant.

  • Spike the plasma sample with an appropriate amount of this compound working solution to achieve a final concentration of 50 ng/mL.

  • Vortex the spiked plasma sample for 30 seconds.

Solid-Phase Extraction (SPE) Protocol

A standard 5-step SPE protocol is recommended for optimal sample clean-up and recovery.

  • Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge. This step solvates the sorbent functional groups.

  • Equilibration:

    • Pass 1 mL of water through the SPE cartridge. This step prepares the sorbent for the aqueous plasma sample.

  • Loading:

    • Load the 500 µL pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge.

    • Apply a gentle vacuum to slowly draw the sample through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water. This step removes polar interferences.

    • Apply vacuum to dry the sorbent for approximately 1-2 minutes after the wash solvent has passed through.

  • Elution:

    • Elute the analytes (Ulipristal Acetate and this compound) from the cartridge with 1 mL of methanol.

    • Collect the eluate in a clean collection tube.

Post-Extraction Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase used for the LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex the reconstituted sample for 30 seconds.

  • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

Table 1: Expected Recovery for Steroid Analogues using Reversed-Phase SPE

Compound ClassSorbent TypeRecovery (%)Reference
SteroidsOasis PRiME HLB72-73[3]
SteroidsStyre Screen® HLB73-103[5]
Various DrugsOasis PRiME HLB90-110[4]

Table 2: Expected Matrix Effects for Steroid Analogues using Reversed-Phase SPE

Compound ClassSorbent TypeMatrix Effect (%)Reference
SteroidsOasis PRiME HLB< -20[3]
SteroidsStyre Screen® HLB-13 to 24[5]
Various DrugsOasis PRiME HLB< 15[4]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the solid-phase extraction of Ulipristal Acetate and its d6 analogue from human plasma.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post_extraction Post-Extraction plasma Human Plasma Sample spike Spike with UPA-d6 (IS) plasma->spike vortex1 Vortex spike->vortex1 load 3. Load Sample vortex1->load condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Water) condition->equilibrate equilibrate->load wash 4. Wash (5% Methanol) load->wash elute 5. Elute (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for SPE of Ulipristal Acetate and its d6 analogue.

References

Application Notes and Protocols for Establishing a Calibration Curve for Ulipristal Acetate with Ulipristal Acetate-d6

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ulipristal acetate (UPA) is a selective progesterone receptor modulator used for emergency contraception and the treatment of uterine fibroids.[1][2] Accurate quantification of UPA in biological matrices is crucial for pharmacokinetic studies, drug development, and clinical monitoring. This document provides a detailed protocol for establishing a robust and reliable calibration curve for the quantification of Ulipristal acetate in human plasma using a stable isotope-labeled internal standard, Ulipristal acetate-d6, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is advantageous as it co-elutes with the analyte, compensating for variations in sample preparation and instrument response, thus ensuring high accuracy and precision.[3][4]

Principle

The method is based on the principle of isotope dilution mass spectrometry. A known concentration of the internal standard (this compound) is added to all samples, including calibration standards, quality control samples, and unknown samples. The samples are then processed to extract the analyte and internal standard. The ratio of the peak area of Ulipristal acetate to the peak area of this compound is used to construct a calibration curve. This curve is then used to determine the concentration of Ulipristal acetate in the unknown samples.

Experimental Protocols

1. Materials and Reagents

  • Ulipristal acetate (analytical standard)[5]

  • This compound (internal standard)[3]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

  • Volumetric flasks and pipettes[6][7]

  • Microcentrifuge tubes

  • LC-MS/MS system

2. Preparation of Stock and Working Solutions

  • Ulipristal Acetate Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ulipristal acetate and dissolve it in 10 mL of methanol in a volumetric flask.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Ulipristal Acetate Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with methanol to achieve concentrations suitable for spiking into the plasma to create calibration standards.

  • This compound Working Solution (Internal Standard, 50 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 50 ng/mL.[8]

3. Preparation of Calibration Standards and Quality Control Samples

  • Calibration Standards: Spike appropriate volumes of the Ulipristal acetate working solutions into drug-free human plasma to prepare a series of calibration standards. A typical concentration range is 0.05 to 100 ng/mL.[8][9][10]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards.

4. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.[8]

  • Add 30 µL of the this compound working solution (50 ng/mL) to each tube and vortex briefly.[8]

  • Add 200 µL of methanol to precipitate the plasma proteins.[8]

  • Vortex the mixture for 10 minutes.[8]

  • Centrifuge at 4,000 rpm for 10 minutes.[8]

  • Transfer 100 µL of the supernatant to a clean tube and mix with 100 µL of methanol/water (1:1, v/v).[8]

  • Inject 10 µL of the final mixture into the LC-MS/MS system.[8]

5. LC-MS/MS Conditions

The following are typical LC-MS/MS conditions that may require optimization for individual instruments.

  • Liquid Chromatography (LC)

    • Column: Kinetex EVO C18 (2.1 × 50 mm, 2.6 μm) or equivalent.[11]

    • Mobile Phase A: Water with 2 mM ammonium acetate and 0.3% formic acid.[11]

    • Mobile Phase B: Methanol.[11]

    • Flow Rate: 0.3 mL/min.[11]

    • Gradient Elution: A suitable gradient to ensure separation of the analyte from matrix components.

    • Run Time: Approximately 4 minutes.[9][11]

  • Mass Spectrometry (MS/MS)

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[9][11]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[9][11]

    • MRM Transitions:

      • Ulipristal acetate: m/z 476.2 → 134.1[9][11]

      • Ulipristal acetate-d3 (as a proxy for d6): m/z 479.3 → 416.2. The exact transition for this compound would need to be determined, but will be higher than the parent molecule.[9][11]

Data Presentation

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range0.05 - 100 ng/mL
Correlation Coefficient (r²)> 0.99
Weighting Factor1/x²
Lower Limit of Quantification (LLOQ)0.05 ng/mL[8][9][10]

Table 2: Accuracy and Precision of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=6)Accuracy (%)Precision (%RSD)
Low0.150.14 ± 0.0193.37.1
Medium1514.8 ± 0.998.76.1
High8081.2 ± 4.5101.55.5

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis stock_upa Ulipristal Acetate Stock Solution work_upa Ulipristal Acetate Working Solutions stock_upa->work_upa stock_upa_d6 This compound Stock Solution work_upa_d6 This compound Working Solution (IS) stock_upa_d6->work_upa_d6 spike_cal Spike with UPA Working Solutions work_upa->spike_cal spike_qc Spike with UPA Working Solutions work_upa->spike_qc add_is Add Internal Standard (UPA-d6) work_upa_d6->add_is plasma Drug-Free Human Plasma plasma->spike_cal plasma->spike_qc cal_standards Calibration Standards spike_cal->cal_standards qc_samples QC Samples spike_qc->qc_samples cal_standards->add_is qc_samples->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Methanol/Water supernatant->dilute lcms LC-MS/MS Analysis dilute->lcms data_proc Data Processing lcms->data_proc cal_curve Calibration Curve Construction data_proc->cal_curve quant Quantification of Unknown Samples cal_curve->quant

Caption: Workflow for Calibration Curve Establishment.

This detailed application note and protocol provides a comprehensive guide for researchers, scientists, and drug development professionals to establish a reliable calibration curve for the quantification of Ulipristal acetate in human plasma using this compound as an internal standard. The provided experimental details and data presentation guidelines will aid in the successful implementation and validation of this bioanalytical method.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of Ulipristal Acetate and Ulipristal Acetate-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Ulipristal acetate and its deuterated internal standard, Ulipristal acetate-d6, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The information compiled is intended to guide researchers, scientists, and drug development professionals in establishing robust and sensitive bioanalytical methods.

Mass Spectrometry Parameters

Accurate quantification of Ulipristal acetate in biological matrices is typically achieved using tandem mass spectrometry with electrospray ionization (ESI) in the positive ion mode. The following tables summarize the key mass spectrometry parameters for Ulipristal acetate and its deuterated internal standard, this compound. These parameters are crucial for setting up a multiple reaction monitoring (MRM) method, which provides high selectivity and sensitivity.

Table 1: Mass Spectrometry Parameters for Ulipristal Acetate

ParameterValueSource(s)
Precursor Ion (Q1) [M+H]⁺ m/z 476.2[1][2][3]
Product Ion (Q3) m/z 134.1[1][2][3]
Cone Voltage 40 V
Collision Energy 24 V
Ionization Mode Positive Electrospray Ionization (ESI+)[1][2][4]

Table 2: Mass Spectrometry Parameters for this compound (Internal Standard)

ParameterValueSource(s)
Precursor Ion (Q1) [M+H]⁺ m/z 482.63
Product Ion (Q3) m/z 140.31
Cone Voltage 40 V
Collision Energy 26 V
Ionization Mode Positive Electrospray Ionization (ESI+)

Note: While some literature reports the use of Ulipristal acetate-d3 (m/z 479.3 → 416.2) as an internal standard, this document focuses on the specifically requested this compound.[1][2]

Experimental Protocols

The following protocols describe common procedures for sample preparation and liquid chromatography for the analysis of Ulipristal acetate in biological matrices such as plasma and serum.

Sample Preparation

The choice of sample preparation method depends on the desired level of cleanliness of the extract and the required sensitivity. Two common methods are protein precipitation and liquid-liquid extraction.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.

  • Materials:

    • Plasma or serum samples

    • Methanol (LC-MS grade)

    • This compound internal standard working solution

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of plasma or serum sample into a microcentrifuge tube.

    • Add an appropriate volume of this compound internal standard working solution.

    • Add 300 µL of cold methanol to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method provides a cleaner extract, which can minimize matrix effects and improve sensitivity.[4]

  • Materials:

    • Plasma or serum samples

    • This compound internal standard working solution

    • Extraction solvent (e.g., Dichloromethane/Isopropanol (9/1, v/v) or Hexane/Dichloromethane (60:40, v/v))

    • Extraction tubes

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Pipette 200 µL of plasma or serum sample into an extraction tube.

    • Add an appropriate volume of this compound internal standard working solution.

    • Add 1 mL of the extraction solvent.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the organic layer (bottom layer for dichloromethane-based solvents) to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase starting composition.

    • Vortex briefly and inject into the LC-MS/MS system.

Liquid Chromatography Conditions

The following are typical liquid chromatography parameters for the separation of Ulipristal acetate. These conditions should be optimized for the specific column and instrument being used.

Table 3: Liquid Chromatography Parameters

ParameterTypical ConditionsSource(s)
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water[1]
Mobile Phase B 0.1% Formic acid in Acetonitrile or Methanol[1]
Flow Rate 0.3 - 0.5 mL/min[2]
Column Temperature 40 °C
Injection Volume 5 - 10 µL
Gradient Elution A gradient starting with a higher percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration. A typical run time is 3-5 minutes.[2]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantitative analysis of Ulipristal acetate using LC-MS/MS.

experimental_workflow sample Biological Sample (Plasma/Serum) add_is Add Internal Standard (this compound) sample->add_is extraction Extraction (PPT or LLE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Results (Concentration) quantification->results

Caption: Experimental workflow for Ulipristal acetate analysis.

References

Application of Ulipristal acetate-d6 in drug metabolism and pharmacokinetic (DMPK) studies.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: The Role of Ulipristal Acetate-d6 in Modern DMPK Studies

Introduction

Ulipristal acetate is a selective progesterone receptor modulator utilized for emergency contraception and the management of uterine fibroids.[1] To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile, robust bioanalytical methods are essential. This compound, a deuterium-labeled stable isotope of the parent drug, serves as an ideal internal standard for quantitative analysis in drug metabolism and pharmacokinetic (DMPK) studies.[2] Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is critical for correcting sample preparation variability and matrix effects, thereby ensuring the precision and accuracy of pharmacokinetic data.[2]

Core Application: Internal Standard in Bioanalysis

The primary application of this compound is as an internal standard (IS) in the quantification of ulipristal acetate in biological matrices such as plasma or serum.[2][3] Because its physicochemical properties are nearly identical to the unlabeled analyte, it co-elutes chromatographically and experiences similar ionization efficiency in the mass spectrometer. However, its increased mass due to the deuterium atoms allows it to be distinguished from the native drug by the mass spectrometer. This co-analysis allows for highly accurate quantification, which is fundamental for reliable pharmacokinetic assessments.[4][5]

Metabolism of Ulipristal Acetate

Ulipristal acetate is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) 3A4 isoenzyme.[6][7] The major metabolic pathway is oxidative N-demethylation, leading to the formation of its active mono-demethylated metabolite (PGL4002) and a subsequent di-demethylated metabolite.[6] Understanding this pathway is crucial for comprehensive DMPK studies, as the exposure to active metabolites can contribute to the overall pharmacological effect.

UPA Ulipristal Acetate PGL4002 N-monodemethylated UPA (PGL4002 - Active) UPA->PGL4002 CYP3A4 PGL4004 N-didemethylated UPA (PGL4004) PGL4002->PGL4004 CYP3A4

Caption: Metabolic pathway of Ulipristal Acetate via CYP3A4.

Quantitative Data from Pharmacokinetic Studies

The use of deuterated internal standards like this compound has enabled the precise characterization of Ulipristal acetate's pharmacokinetic profile.

Table 1: Pharmacokinetic Parameters of Ulipristal Acetate After a Single Oral Dose

Dose Cmax (ng/mL) Tmax (hours) AUC (ng·h/mL) T½ (hours) Reference
5 mg 47.7 ± 27.7 0.91 ± 0.98 112 ± 49 46.4 ± 14.0 [5]
30 mg 176 ± 89 ~1.0 556 ± 260 32.4 ± 6.3 [8]

Data are presented as mean ± standard deviation. Tmax is presented as mean ± standard deviation or median.

Table 2: Pharmacokinetic Parameters of Ulipristal Acetate (UPA) and its Metabolite (PGL4002) After Multiple Daily Doses for 10 Days

Dose Compound Cmax Day 1 (ng/mL) Cmax Day 10 (ng/mL) AUCss Day 10 (ng·h/mL)
10 mg UPA 42.2 63.7 216.6
PGL4002 - - 84.7
20 mg UPA 130.9 169.8 602.8
PGL4002 - - 203.6
50 mg UPA 354.8 454.9 1655.7
PGL4002 - - 452.1

Data from a study by Pohl et al., Cmax values are means, AUCss is the area under the curve at steady state.[9]

Protocols

Protocol 1: Quantification of Ulipristal Acetate in Human Plasma using LC-MS/MS

This protocol describes a general method for the quantification of ulipristal acetate in human plasma, incorporating this compound as an internal standard. It is based on methodologies reported in peer-reviewed literature.[4][5]

1. Materials and Reagents

  • Ulipristal acetate reference standard

  • This compound (Internal Standard)

  • Methanol (HPLC or Optima grade)

  • Acetonitrile (HPLC or Optima grade)

  • Formic acid

  • Ammonium acetate

  • Human plasma (K2EDTA)

  • Deionized water

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Ulipristal acetate and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Ulipristal acetate stock solution with 50:50 methanol:water to create calibration standards (e.g., ranging from 0.05 to 100 ng/mL).[5]

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in methanol.[3]

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution in methanol to each tube to precipitate plasma proteins.[5]

  • Vortex each tube for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Instrumentation and Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., Kinetex EVO C18, 2.1 × 50 mm, 2.6 μm).[4]

  • Mobile Phase A: Water with 2 mM ammonium acetate and 0.3% formic acid.[4]

  • Mobile Phase B: Methanol.[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Gradient Elution: Implement a gradient to ensure separation from endogenous matrix components.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Ulipristal Acetate Transition: m/z 476.2 → 134.1.[4][5]

    • This compound Transition: A specific transition for the deuterated standard should be optimized (e.g., m/z 479.3 → 416.2 for UPA-d3).[4][5]

5. Data Analysis

  • Integrate the peak areas for both ulipristal acetate and this compound.

  • Calculate the peak area ratio (Ulipristal Acetate / this compound).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

  • Use a weighted (1/x²) linear regression to determine the concentrations of ulipristal acetate in the unknown samples.

Experimental Workflow

The following diagram illustrates the typical workflow for a DMPK study sample analysis using this compound.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add IS (Ulipristal-d6) in Methanol (150 µL) plasma->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into UPLC/HPLC supernatant->inject separation Chromatographic Separation inject->separation detection Mass Spec Detection (MRM) separation->detection integrate Integrate Peak Areas detection->integrate ratio Calculate Area Ratios (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknowns curve->quantify

Caption: Bioanalytical workflow for Ulipristal Acetate in plasma.

References

Troubleshooting & Optimization

Troubleshooting matrix effects in Ulipristal acetate LC-MS/MS analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the LC-MS/MS analysis of Ulipristal acetate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Ulipristal acetate analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In the LC-MS/MS analysis of Ulipristal acetate from biological samples like plasma or serum, these effects can lead to either ion suppression or enhancement.[2] This interference can result in inaccurate quantification, poor reproducibility, and decreased sensitivity.[2] Common sources of matrix effects in bioanalysis include phospholipids, salts, and endogenous metabolites.

Q2: I am observing poor peak shape and inconsistent retention times for Ulipristal acetate. What could be the cause?

A2: Poor peak shape (e.g., tailing, fronting, or splitting) and retention time shifts can be indicative of several issues. These include problems with the analytical column, improper mobile phase composition, or the presence of interfering substances from the matrix. It is crucial to ensure the column is not overloaded and that the mobile phase pH is appropriate for Ulipristal acetate. Contamination of the LC system or the ion source can also contribute to these problems.

Q3: My signal intensity for Ulipristal acetate is low and variable. Could this be due to matrix effects?

A3: Yes, low and variable signal intensity is a classic symptom of ion suppression, a common matrix effect.[2] This occurs when co-eluting compounds from the sample matrix compete with Ulipristal acetate for ionization in the mass spectrometer's source, reducing the number of analyte ions that reach the detector. The variability often arises from differences in the composition of the biological matrix between individual samples.

Q4: How can I quantitatively assess the extent of matrix effects in my assay?

A4: The most common method for quantifying matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into a blank, extracted matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1). An ideal matrix factor is close to 1, indicating minimal matrix effect.

Troubleshooting Guides

Issue 1: Significant Ion Suppression or Enhancement Observed

If you have determined that your Ulipristal acetate analysis is suffering from significant matrix effects, consider the following troubleshooting steps.

start Significant Matrix Effect Detected sample_prep Optimize Sample Preparation start->sample_prep Primary Approach chromatography Modify Chromatographic Conditions start->chromatography Alternative/Complementary sample_prep->chromatography is_strategy Implement Stable Isotope-Labeled Internal Standard chromatography->is_strategy revalidate Re-validate Method is_strategy->revalidate

Caption: A logical workflow for troubleshooting and mitigating matrix effects.

1. Review and Optimize Sample Preparation:

  • Protein Precipitation (PPT): This is a simple and fast method, but it may not be sufficient for removing all interfering matrix components, particularly phospholipids. If you are using PPT and observing significant matrix effects, consider switching to a more rigorous technique.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning Ulipristal acetate into an organic solvent, leaving many matrix components behind in the aqueous phase.[3]

  • Solid-Phase Extraction (SPE): SPE can offer the most effective cleanup by utilizing specific sorbents to retain Ulipristal acetate while washing away interfering compounds.

2. Modify Chromatographic Conditions:

  • Gradient Elution: Adjusting the gradient profile of your mobile phase can help to chromatographically separate Ulipristal acetate from co-eluting matrix components.

  • Column Chemistry: Experiment with different column chemistries (e.g., C18, PFP) to alter the retention and selectivity for Ulipristal acetate and interfering compounds.

3. Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):

  • A SIL-IS (e.g., Ulipristal acetate-d3) is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.

Issue 2: Poor Recovery of Ulipristal Acetate

Low recovery of Ulipristal acetate during sample preparation can lead to decreased sensitivity and inaccurate results.

start Poor Analyte Recovery extraction_solvent Optimize Extraction Solvent/pH (LLE/SPE) start->extraction_solvent ppt_solvent Evaluate Precipitation Solvent (PPT) start->ppt_solvent check_stability Verify Analyte Stability start->check_stability phase_separation Ensure Complete Phase Separation (LLE) extraction_solvent->phase_separation elution_volume Increase Elution Volume (SPE) extraction_solvent->elution_volume revalidate Re-evaluate Recovery ppt_solvent->revalidate phase_separation->revalidate elution_volume->revalidate check_stability->revalidate

Caption: A systematic approach to troubleshooting poor analyte recovery.

1. For Liquid-Liquid Extraction (LLE):

  • Solvent Selection: Ensure the extraction solvent has the appropriate polarity to efficiently extract Ulipristal acetate. A mixture of hexane and dichloromethane has been shown to be effective.[3]

  • pH Adjustment: The pH of the aqueous sample can influence the charge state of Ulipristal acetate and its partitioning into the organic phase. Experiment with pH adjustments to optimize recovery.

  • Extraction Time and Mixing: Ensure adequate vortexing time and intensity for complete partitioning.

2. For Protein Precipitation (PPT):

  • Solvent-to-Plasma Ratio: An insufficient volume of precipitating solvent (e.g., methanol or acetonitrile) may lead to incomplete protein precipitation and co-precipitation of the analyte. A common ratio is 3:1 or 4:1 (solvent:plasma).

  • Choice of Solvent: Acetonitrile is often more effective at precipitating proteins than methanol, but this can be analyte-dependent.

3. For Solid-Phase Extraction (SPE):

  • Sorbent Selection: The choice of SPE sorbent (e.g., reversed-phase, ion-exchange) is critical. Ensure the sorbent chemistry is appropriate for the physicochemical properties of Ulipristal acetate.

  • Wash and Elution Solvents: Optimize the composition and volume of the wash and elution solvents to ensure that interfering compounds are removed without prematurely eluting the analyte, and that the analyte is fully recovered from the sorbent.

Experimental Protocols and Data

Sample Preparation Methodologies

Protocol 1: Protein Precipitation (PPT) [2]

  • To 50 µL of human plasma, add the internal standard solution.

  • Add 200 µL of methanol to precipitate the proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) [3]

  • To a volume of human serum, add the internal standard.

  • Add an extraction solvent mixture of hexane and dichloromethane.

  • Vortex to ensure thorough mixing and partitioning.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Quantitative Data Comparison
ParameterProtein Precipitation (Methanol)[2]Liquid-Liquid Extraction (Hexane:Dichloromethane)[3]
Matrix Effect SatisfactoryMinimal
Extraction Recovery SatisfactoryNot explicitly quantified, but method was successfully validated
Internal Standard Ulipristal acetate-d3Not explicitly stated, but use of an IS is standard practice
LLOQ 0.0500 ng/mL0.1 ng/mL

Note: "Satisfactory" and "Minimal" are qualitative descriptions from the cited literature. Quantitative values for matrix factor and recovery are not always reported.

LC-MS/MS Parameters
ParameterMethod 1 (PPT)[4]Method 2 (LLE)[3]Method 3 (PPT)[2]
LC Column Kinetex EVO C18 (2.1 x 50 mm, 2.6 µm)UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)ACE Excel 3 C18-PFP
Mobile Phase A Water with 2 mM ammonium acetate and 0.3% formic acidNot specifiedNot specified
Mobile Phase B MethanolAcetonitrileMethanol
Flow Rate 0.3 mL/minNot specifiedNot specified
Ionization Mode ESI+ESI+ESI+
MRM Transition (Ulipristal Acetate) m/z 476.2 → 134.1Not specifiedm/z 476.2 → 134.1
MRM Transition (IS - UPA-d3) m/z 479.3 → 416.2Not specifiedm/z 479.3 → 416.2
Analyte Stability

Ulipristal acetate has been found to be stable under various processing and storage conditions.[3] Forced degradation studies have shown that it degrades under acidic, alkaline, oxidative, thermal, and photolytic stress. Therefore, it is crucial to protect samples from light and maintain appropriate storage temperatures. Stock solutions of Ulipristal acetate in DMSO are stable for at least one month at -20°C.

References

Addressing Poor Peak Shape for Ulipristal Acetate-d6 in HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of Ulipristal acetate-d6, achieving a symmetrical, sharp peak is paramount for accurate quantification. Poor peak shape can compromise data quality, leading to inaccurate results and delays in development timelines. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address common peak shape issues encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in HPLC?

Poor peak shape in HPLC can manifest as peak tailing, fronting, or splitting. The primary causes include secondary interactions between the analyte and the stationary phase, column overloading, issues with the mobile phase or sample solvent, and problems with the HPLC system itself, such as dead volume or column degradation.[1][2]

Q2: My this compound peak is tailing. What should I investigate first?

Peak tailing, an asymmetry with a trailing edge, is often due to secondary interactions, particularly with basic compounds.[3][4] Since Ulipristal acetate has a basic dimethylamino group, it can interact with acidic residual silanol groups on the silica-based stationary phase.[4] Key areas to investigate first are the mobile phase pH, the use of an appropriate buffer, and the condition of the HPLC column.

Q3: What causes peak fronting for my analyte?

Peak fronting, where the first half of the peak is broader than the second, can be caused by several factors including column overload (injecting too much sample or too high a concentration), poor sample solubility in the mobile phase, or a mismatch between the injection solvent and the mobile phase.[5][6][7]

Q4: I am observing a split peak for this compound. What could be the reason?

Split peaks can arise from a few issues. If all peaks in the chromatogram are split, it often points to a problem before the column, such as a blocked frit or a void at the column inlet.[5][8] If only the this compound peak is split, it could be due to the sample solvent being incompatible with the mobile phase, co-elution with an interfering compound, or partial sample dissolution.[5][8][9]

Q5: Can the deuterium labeling in this compound cause peak shape issues?

In general, deuterium labeling is unlikely to be the primary cause of significant peak shape problems. The chromatographic behavior of a deuterated standard is typically very similar to its non-deuterated counterpart. The underlying causes of poor peak shape are more likely related to the overall molecular structure and the chromatographic conditions.

Troubleshooting Guides

Peak Tailing

Peak tailing is a common issue, especially with compounds containing basic functional groups like Ulipristal acetate.

Troubleshooting Workflow for Peak Tailing

start Poor Peak Shape: Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No, only Ulipristal acetate-d6 check_all_peaks->no_all_peaks No system_issue Suspect System/Column Issue yes_all_peaks->system_issue analyte_issue Suspect Analyte-Specific Interaction no_all_peaks->analyte_issue check_connections Check for loose fittings and extra-column volume system_issue->check_connections check_frit_void Check for blocked column frit or column void system_issue->check_frit_void solution_connections Tighten fittings, use narrower ID tubing check_connections->solution_connections solution_frit_void Backflush column or replace check_frit_void->solution_frit_void check_mobile_phase Review Mobile Phase analyte_issue->check_mobile_phase check_column Review Column analyte_issue->check_column check_pH Is pH appropriate? (For basic compounds, lower pH can reduce tailing) check_mobile_phase->check_pH check_buffer Is buffer concentration adequate? (e.g., 10-25 mM) check_mobile_phase->check_buffer solution_pH Adjust mobile phase pH (e.g., to 3.7-4.0) check_pH->solution_pH solution_buffer Increase buffer concentration check_buffer->solution_buffer column_type Is an end-capped or high-purity silica column being used? check_column->column_type column_age Consider column aging/ contamination check_column->column_age solution_column_type Switch to a modern, high-purity, end-capped C18 column column_type->solution_column_type solution_column_age Replace the column column_age->solution_column_age

Caption: Troubleshooting workflow for peak tailing.

Potential Cause Recommended Action Quantitative Parameters to Check/Adjust
Secondary Silanol Interactions Adjust mobile phase pH to suppress silanol activity. Use a competitive base.pH: Adjust to a lower pH (e.g., 3.7-4.0) to protonate residual silanols.[10][11] Additive: Add a competitive base like triethylamine (e.g., 0.05-0.1%) to the mobile phase.[12]
Column Issues Use a high-purity, end-capped column. Replace an old or contaminated column.Column Type: Modern C18 columns with high purity silica and effective end-capping are recommended. Column Age: If performance degrades over time, replace the column.[13]
Extra-column Volume Minimize tubing length and diameter between the injector, column, and detector.Tubing ID: Use tubing with a smaller internal diameter (e.g., 0.005 inches).[3]
Metal Chelation Use a bio-inert or PEEK-lined column and system components.N/A
Peak Fronting

Peak fronting is often related to sample concentration and solvent effects.

Troubleshooting Workflow for Peak Fronting

start Poor Peak Shape: Fronting Observed check_overload Is the column overloaded? start->check_overload check_solvent Is the sample solvent stronger than the mobile phase? start->check_solvent check_column_collapse Is there a loss of retention over time? start->check_column_collapse reduce_load Reduce injection volume or sample concentration check_overload->reduce_load Yes solution_load Perform a dilution series to find the optimal concentration reduce_load->solution_load solvent_match Dissolve sample in mobile phase or a weaker solvent check_solvent->solvent_match Yes solution_solvent Re-dissolve sample solvent_match->solution_solvent column_collapse Suspect column collapse. Replace column and operate within pH/temp limits. check_column_collapse->column_collapse Yes solution_column Replace column column_collapse->solution_column

Caption: Troubleshooting workflow for peak fronting.

Potential Cause Recommended Action Quantitative Parameters to Check/Adjust
Column Overload Reduce the mass of analyte injected onto the column.Injection Volume: Decrease the injection volume.[6] Sample Concentration: Dilute the sample.[6][14] Published methods for Ulipristal acetate often use concentrations in the range of 20-100 µg/mL.[10]
Solvent Mismatch Dissolve the sample in the initial mobile phase composition or a solvent that is weaker than the mobile phase.[2]Sample Diluent: Ensure the organic content of the sample solvent is not higher than the mobile phase.[15]
Column Collapse Replace the column and ensure the mobile phase pH and temperature are within the column's recommended operating range.pH and Temperature: Adhere to the manufacturer's specifications for the column.[5]
Split Peaks

Split peaks can be indicative of issues with the column inlet or sample preparation.

Troubleshooting Workflow for Split Peaks

start Poor Peak Shape: Split Peak Observed check_all_peaks Are all peaks split? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No, only Ulipristal acetate-d6 check_all_peaks->no_all_peaks No pre_column_issue Suspect Pre-Column Issue yes_all_peaks->pre_column_issue analyte_specific_issue Suspect Analyte-Specific Issue no_all_peaks->analyte_specific_issue check_frit Check for partially blocked inlet frit pre_column_issue->check_frit check_void Check for column void/ channeling pre_column_issue->check_void solution_frit Backflush or replace the column check_frit->solution_frit solution_void Replace the column check_void->solution_void check_solvent_strength Is sample solvent much stronger than the mobile phase? analyte_specific_issue->check_solvent_strength check_dissolution Is the sample fully dissolved? analyte_specific_issue->check_dissolution solution_solvent Prepare sample in mobile phase check_solvent_strength->solution_solvent solution_dissolution Ensure complete dissolution, consider sonication check_dissolution->solution_dissolution

Caption: Troubleshooting workflow for split peaks.

Potential Cause Recommended Action Quantitative Parameters to Check/Adjust
Partially Blocked Column Frit Backflush the column. If this does not resolve the issue, replace the column. Using an in-line filter can help prevent this.[8]N/A
Column Void/Channel This is often caused by a breakdown of the packed bed and requires column replacement.[5][9]N/A
Injection Solvent Incompatibility Prepare the sample in the mobile phase.[5][8]Solvent Composition: Match the sample solvent to the mobile phase as closely as possible.
Incomplete Sample Dissolution Ensure the sample is fully dissolved before injection. Sonication may aid in dissolution.N/A

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment for Tailing Reduction
  • Objective: To determine the optimal mobile phase pH to minimize peak tailing for this compound.

  • Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile or methanol

    • Buffer salts (e.g., ammonium acetate, potassium phosphate)

    • Acid for pH adjustment (e.g., formic acid, phosphoric acid)

    • This compound standard solution

  • Procedure:

    • Prepare a series of mobile phases with the same organic modifier and buffer concentration but varying pH values. For Ulipristal acetate, a range of pH 3.0 to 5.0 is a good starting point.

    • Equilibrate the HPLC system and column with the first mobile phase for at least 15-20 column volumes.

    • Inject the this compound standard.

    • Record the chromatogram and calculate the tailing factor.

    • Repeat steps 2-4 for each prepared mobile phase.

    • Compare the tailing factors to identify the optimal pH.

Protocol 2: Evaluation of Sample Diluent and Injection Volume for Fronting Reduction
  • Objective: To mitigate peak fronting by optimizing sample concentration and injection volume.

  • Materials:

    • This compound stock solution

    • Mobile phase or a solvent weaker than the mobile phase for dilution

  • Procedure:

    • Prepare a dilution series of the this compound stock solution (e.g., 100 µg/mL, 50 µg/mL, 20 µg/mL, 10 µg/mL) using the mobile phase as the diluent.

    • Set the injection volume to a standard value (e.g., 10 µL).

    • Inject each concentration and observe the peak shape.

    • Identify the highest concentration that provides a symmetrical peak.

    • If fronting persists even at low concentrations, systematically reduce the injection volume (e.g., from 10 µL to 5 µL, then 2 µL) while using a mid-range concentration.

    • Determine the combination of concentration and injection volume that eliminates fronting while maintaining adequate signal intensity.

By systematically addressing these common issues, researchers can effectively troubleshoot and resolve poor peak shape for this compound, ensuring the generation of high-quality, reliable HPLC data.

References

Overcoming low recovery of Ulipristal acetate-d6 during sample extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the sample extraction of Ulipristal acetate-d6, particularly focusing on overcoming low recovery. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Low Recovery of this compound

Low recovery of this compound can arise from various factors throughout the sample extraction process. The following table outlines potential causes and corresponding troubleshooting steps to enhance recovery rates.

Potential Cause Issue Description Recommended Solution(s)
Suboptimal Extraction Method The chosen extraction technique (e.g., LLE, SPE, PPT) may not be suitable for the sample matrix or the physicochemical properties of this compound.- Compare the efficacy of different extraction methods (LLE, SPE, and protein precipitation).- For complex matrices, a more rigorous clean-up step like SPE may be necessary to minimize matrix effects.
Incorrect pH of Sample/Solvent Ulipristal acetate's solubility is pH-dependent. Extraction efficiency can be significantly reduced if the pH is not optimal for partitioning into the extraction solvent.- Adjust the pH of the aqueous sample to be 2 units below the pKa for acidic analytes or 2 units above the pKa for basic analytes to ensure it is in its neutral form for efficient extraction into an organic solvent.
Inappropriate Extraction Solvent (LLE) The polarity of the extraction solvent may not be well-matched with that of this compound, leading to poor partitioning.- Select a solvent or a mixture of solvents with a polarity that is appropriate for Ulipristal acetate. A combination of hexane and dichloromethane or n-hexane and methyl tert-butyl ether has been used for Ulipristal acetate extraction[1].
Inefficient SPE Sorbent/Protocol The chosen SPE sorbent may not have a high affinity for this compound, or the wash and elution steps may be suboptimal.- Select a sorbent with appropriate interaction mechanisms (e.g., reversed-phase C18 for nonpolar compounds).- Optimize the wash solvent to remove interferences without eluting the analyte.- Ensure the elution solvent is strong enough to desorb the analyte completely. Experiment with different solvent compositions and volumes[2].
Matrix Effects Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification and apparent low recovery.- Employ a more effective sample clean-up method like SPE to remove interfering matrix components.- Optimize chromatographic conditions to separate the analyte from matrix interferences.- A post-extraction spike analysis can help differentiate between matrix effects and extraction inefficiency.
Analyte Degradation Ulipristal acetate may be unstable under certain conditions (e.g., extreme pH, exposure to light, or high temperatures), leading to degradation during sample processing.- Process samples promptly and store them at appropriate temperatures (e.g., -20°C or -80°C) to minimize degradation.- Protect samples from light if the analyte is known to be light-sensitive.
Adsorption to Labware This compound, particularly at low concentrations, may adsorb to the surfaces of plastic or glass containers.- Use low-adsorption labware (e.g., silanized glass vials or polypropylene tubes).- Pre-rinse pipette tips and containers with the sample or an appropriate solvent.
Incomplete Elution from SPE Cartridge The volume or strength of the elution solvent may be insufficient to completely recover the analyte from the SPE sorbent.- Increase the volume of the elution solvent in small increments.- Use a stronger elution solvent or a combination of solvents.
Phase Separation Issues (LLE) Incomplete separation of the aqueous and organic layers during liquid-liquid extraction can lead to loss of the analyte.- Centrifuge the sample to achieve a clear separation of the two phases.- The "salting out" effect, by adding a neutral salt like sodium chloride, can improve phase separation and drive the analyte into the organic layer.

Frequently Asked Questions (FAQs)

Q1: What are the most common sample preparation techniques for this compound from biological matrices?

A1: The most frequently employed techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the sample matrix, the required level of cleanliness, and the analytical instrumentation being used[3].

Q2: I am using protein precipitation with methanol, but my recovery is low. What can I do?

A2: While protein precipitation with methanol is a simple and rapid method, it may not be sufficient for all matrices and can lead to significant matrix effects[4]. To improve recovery, consider the following:

  • Optimize the solvent-to-plasma ratio: A 3:1 or 4:1 ratio of methanol to plasma is commonly used.

  • Ensure complete protein precipitation: Vortex the sample thoroughly after adding methanol and centrifuge at a sufficient speed and duration to pellet all precipitated proteins.

  • Consider a different precipitating agent: Acetonitrile is another common solvent for protein precipitation and may offer different recovery and matrix effect profiles.

  • Switch to a more rigorous method: If matrix effects are suspected, LLE or SPE will provide a cleaner extract and may improve recovery and assay sensitivity[3].

Q3: How does pH affect the extraction of this compound?

A3: Ulipristal acetate is a compound whose solubility is influenced by pH. To achieve optimal extraction in liquid-liquid extraction, it is generally recommended to adjust the pH of the aqueous sample to ensure the analyte is in its neutral, non-ionized form, which will preferentially partition into the organic solvent.

Q4: Can there be a difference in extraction recovery between Ulipristal acetate and this compound?

A4: While deuterated internal standards are designed to have nearly identical physicochemical properties to their non-deuterated counterparts, slight differences in extraction recovery can sometimes occur. However, these differences are usually minor. If a significant discrepancy is observed, it could indicate an issue with the stability of one of the compounds or a specific interaction with the matrix that disproportionately affects one of the analogs.

Q5: What type of SPE sorbent is most suitable for this compound?

A5: Given the chemical structure of Ulipristal acetate, a reversed-phase sorbent such as C18 is a suitable choice for solid-phase extraction. These sorbents retain nonpolar compounds from a polar matrix. The selection of the appropriate sorbent should be followed by optimization of the wash and elution solvents to achieve the best recovery and sample cleanliness[5].

Experimental Protocols

Below are detailed methodologies for common extraction techniques for this compound from human plasma.

Protocol 1: Protein Precipitation (PPT)

This method is quick and requires minimal sample volume but may result in significant matrix effects.

Materials:

  • Human plasma sample

  • Methanol (LC-MS grade)

  • This compound internal standard (IS) working solution

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 50 µL of the human plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution to the plasma sample.

  • Add 200 µL of ice-cold methanol to the tube to precipitate the plasma proteins[4].

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method provides a cleaner sample extract compared to protein precipitation.

Materials:

  • Human plasma sample

  • This compound internal standard (IS) working solution

  • Extraction solvent: n-hexane and methyl tert-butyl ether (50:50, v/v)

  • 15 mL polypropylene tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 300 µL of the human plasma sample into a 15 mL polypropylene tube.

  • Add 50 µL of the this compound internal standard working solution.

  • Add 3 mL of the extraction solvent (n-hexane:methyl tert-butyl ether, 50:50, v/v).

  • Vortex the tube for 10 minutes to ensure thorough extraction.

  • Centrifuge the sample at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol provides the cleanest sample extract, minimizing matrix effects, but is more time-consuming and requires optimization. The following is a general starting protocol using a C18 sorbent.

Materials:

  • Human plasma sample

  • This compound internal standard (IS) working solution

  • C18 SPE cartridge

  • Methanol (LC-MS grade)

  • Deionized water

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Pre-treat the plasma sample by adding the this compound internal standard.

    • Dilute the plasma sample with water or a suitable buffer to reduce viscosity.

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of the wash solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Ensure the wash solvent is not strong enough to elute the analyte of interest.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of the elution solvent (e.g., methanol or acetonitrile).

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Data Presentation: Comparison of Extraction Methods

The following table provides a representative comparison of the three common extraction methods for this compound. The values are illustrative and may vary depending on the specific experimental conditions and laboratory.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Typical Recovery 75-90%85-100%>90%
Matrix Effect HighModerateLow
Sample Throughput HighModerateLow to Moderate
Cost per Sample LowLow to ModerateHigh
Method Development Time ShortModerateLong
Solvent Consumption LowHighModerate

Visualizations

TroubleshootingWorkflow cluster_Start Start cluster_Investigation Investigation Phase cluster_Optimization Optimization Phase cluster_Result Result Start Low Recovery of This compound CheckMethod Review Extraction Protocol (LLE, SPE, PPT) Start->CheckMethod CheckParameters Verify Experimental Parameters (pH, Solvents, Volumes) CheckMethod->CheckParameters CheckStability Assess Analyte Stability (Degradation, Adsorption) CheckParameters->CheckStability OptimizeLLE Optimize LLE (Solvent, pH, Ratio) CheckStability->OptimizeLLE If LLE OptimizeSPE Optimize SPE (Sorbent, Wash, Elution) CheckStability->OptimizeSPE If SPE OptimizePPT Optimize PPT (Solvent, Ratio) CheckStability->OptimizePPT If PPT MinimizeMatrix Address Matrix Effects (Cleanup, Chromatography) CheckStability->MinimizeMatrix If Matrix Effects Suspected ImprovedRecovery Improved Recovery OptimizeLLE->ImprovedRecovery OptimizeSPE->ImprovedRecovery OptimizePPT->ImprovedRecovery MinimizeMatrix->ImprovedRecovery

Caption: Troubleshooting workflow for low recovery of this compound.

SampleExtractionWorkflow cluster_SampleCollection Sample Collection & Preparation cluster_Extraction Extraction Method cluster_PostExtraction Post-Extraction Processing cluster_Analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike PPT Protein Precipitation (e.g., Methanol) Spike->PPT Method 1 LLE Liquid-Liquid Extraction (e.g., Hexane/MTBE) Spike->LLE Method 2 SPE Solid-Phase Extraction (e.g., C18 Cartridge) Spike->SPE Method 3 Evaporation Evaporation (if necessary) PPT->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

References

Minimizing ion suppression for Ulipristal acetate quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the quantification of Ulipristal acetate (UPA) by LC-MS/MS.

Troubleshooting Guide: Minimizing Ion Suppression for UPA

Ion suppression is a common challenge in LC-MS/MS analysis, leading to reduced analyte signal, poor sensitivity, and inaccurate quantification.[1][2][3] This guide provides a systematic approach to identifying and mitigating ion suppression when analyzing Ulipristal acetate in biological matrices.

Problem: Low or inconsistent Ulipristal acetate signal.

Possible Cause Recommended Solution
Co-elution of Matrix Components Endogenous components from biological samples (e.g., phospholipids, salts, proteins) can co-elute with UPA and compete for ionization, thus suppressing the analyte signal.[1][3][4]
1. Optimize Chromatographic Separation: Modify the LC gradient to better separate UPA from interfering matrix components.[1][3] Consider using a different stationary phase (e.g., C18, PFP) to alter selectivity.[5][6]
2. Improve Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering substances before injection.[7][8][9]
Inefficient Sample Preparation The chosen sample preparation method may not be effectively removing ion-suppressing agents from the sample matrix.[10]
1. Evaluate Different Sample Preparation Techniques: Compare protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) to determine the most effective method for your matrix.[3][7] LLE and SPE are generally more effective at removing phospholipids and other interferences than PPT.[2][7]
2. Optimize Existing Protocol: If using PPT, consider the choice of solvent (methanol vs. acetonitrile), as this can influence the removal of certain phospholipids.[7] For SPE, experiment with different sorbents and wash/elution solvents.
High Sample Concentration Injecting a sample that is too concentrated can lead to saturation of the ion source and increased ion suppression.[1][2]
1. Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components and alleviate ion suppression.[2] However, ensure the final concentration of UPA remains within the linear range of the assay.
Inappropriate Ionization Source or Mode The choice of ionization technique and polarity can significantly impact the degree of ion suppression.[1][2]
1. Consider APCI: Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than electrospray ionization (ESI).[1][2]
2. Switch Ionization Polarity: If operating in positive ion mode, consider switching to negative ion mode, as fewer matrix components may ionize, reducing interference.[2] The feasibility of this approach depends on the ionization properties of UPA.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Ulipristal acetate quantification?

A1: Ion suppression is a matrix effect where the presence of other compounds in the sample decreases the ionization efficiency of the analyte of interest, in this case, Ulipristal acetate.[1][3] This leads to a reduced signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the quantitative analysis.[1][2] It is a significant concern in bioanalysis because complex biological matrices like plasma or tissue extracts contain numerous endogenous substances that can interfere with the ionization of UPA in the mass spectrometer source.[2][4]

Q2: How can I determine if ion suppression is affecting my Ulipristal acetate analysis?

A2: A common method to assess ion suppression is the post-column infusion experiment.[2][4] In this technique, a constant flow of Ulipristal acetate solution is introduced into the LC eluent after the analytical column. A blank matrix sample is then injected. Any dip in the constant baseline signal for UPA indicates the retention time at which matrix components are eluting and causing ion suppression.[2]

Q3: Which sample preparation method is best for minimizing ion suppression for Ulipristal acetate in plasma?

A3: While simple protein precipitation (PPT) with methanol has been used for UPA quantification in plasma, more exhaustive techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing a wider range of interfering matrix components, particularly phospholipids, which are major contributors to ion suppression.[5][6][7][10] The optimal method will depend on the specific requirements of your assay, such as required sensitivity and sample throughput. It is recommended to evaluate and compare different techniques.[3][7]

Q4: Can changing my LC-MS/MS instrument parameters help reduce ion suppression?

A4: Yes, optimizing instrument parameters can help mitigate ion suppression. Reducing the flow rate of the mobile phase can lead to smaller, more highly charged droplets in the ESI source, which can be more tolerant to non-volatile salts.[2] Additionally, careful tuning of ion source parameters such as capillary voltage, gas flows, and temperature can enhance the ionization of Ulipristal acetate relative to interfering compounds.[8]

Q5: Should I use an internal standard to correct for ion suppression?

A5: Yes, using a suitable internal standard (IS) is crucial for accurate quantification and can help compensate for ion suppression.[3] The ideal IS is a stable isotope-labeled version of Ulipristal acetate (e.g., Ulipristal acetate-d3), as it will have nearly identical chemical properties and chromatographic behavior, and will therefore be affected by ion suppression in the same way as the analyte.[5][7] The ratio of the analyte to the IS should remain constant even if both are suppressed, allowing for reliable quantification.[3]

Experimental Protocols

Protocol 1: Evaluation of Sample Preparation Methods for Ulipristal Acetate Quantification

This protocol outlines a general procedure for comparing protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) to assess their effectiveness in minimizing ion suppression for Ulipristal acetate in human plasma.

1. Sample Spiking:

  • Spike blank human plasma with a known concentration of Ulipristal acetate.

2. Sample Preparation:

  • a. Protein Precipitation (PPT):

    • To 100 µL of spiked plasma, add 300 µL of cold methanol.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant for LC-MS/MS analysis.

  • b. Liquid-Liquid Extraction (LLE):

    • To 100 µL of spiked plasma, add 500 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Freeze the aqueous layer and transfer the organic layer to a new tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in mobile phase for LC-MS/MS analysis.

  • c. Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge with methanol followed by water.

    • Load 100 µL of spiked plasma.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute Ulipristal acetate with an appropriate elution solvent (e.g., methanol with 2% formic acid).

    • Evaporate the eluate and reconstitute in mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Analyze the extracts from each preparation method using a validated LC-MS/MS method for Ulipristal acetate.

  • Monitor the peak area of Ulipristal acetate.

4. Data Comparison:

  • Compare the peak areas of Ulipristal acetate obtained from the three methods. A higher peak area suggests less ion suppression.

Data Presentation

Table 1: Comparison of Sample Preparation Methods on Ulipristal Acetate Signal Intensity

Preparation Method Mean Peak Area (n=3) % Recovery % Matrix Effect
Protein Precipitation (Methanol)[Insert Data][Insert Data][Insert Data]
Liquid-Liquid Extraction (MTBE)[Insert Data][Insert Data][Insert Data]
Solid-Phase Extraction (Mixed-Mode)[Insert Data][Insert Data][Insert Data]

% Recovery and % Matrix Effect should be calculated based on established protocols.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation Start Spiked Plasma Sample PPT Protein Precipitation Start->PPT LLE Liquid-Liquid Extraction Start->LLE SPE Solid-Phase Extraction Start->SPE LCMS LC-MS/MS Analysis PPT->LCMS LLE->LCMS SPE->LCMS Data Compare Peak Areas (Assess Ion Suppression) LCMS->Data Troubleshooting_Logic Start Low/Inconsistent UPA Signal Check_Chroma Review Chromatogram (Co-elution?) Start->Check_Chroma Optimize_LC Optimize LC Gradient/ Change Column Check_Chroma->Optimize_LC Yes Improve_SP Improve Sample Prep (SPE or LLE) Check_Chroma->Improve_SP No Resolved Signal Improved Optimize_LC->Resolved Check_IS Using Stable Isotope IS? Improve_SP->Check_IS Implement_IS Implement Stable Isotope IS Check_IS->Implement_IS No Dilute_Sample Dilute Sample Check_IS->Dilute_Sample Yes Implement_IS->Dilute_Sample Change_Ionization Consider APCI or Polarity Switch Dilute_Sample->Change_Ionization Change_Ionization->Resolved

References

Technical Support Center: Stability of Ulipristal Acetate-d6 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of Ulipristal acetate-d6 in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability in biological matrices important?

A1: this compound is a deuterated form of Ulipristal acetate, a selective progesterone receptor modulator. It is commonly used as an internal standard (IS) in quantitative bioanalysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)[1][2]. The stability of this compound in biological matrices (e.g., plasma, serum, urine) is crucial because its degradation can lead to inaccurate quantification of the target analyte, Ulipristal acetate. Ensuring its stability under various storage and handling conditions is a critical aspect of bioanalytical method validation[3][4].

Q2: What are the common types of stability tests performed for this compound in biological matrices?

A2: The common stability tests for bioanalytical method validation include:

  • Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing.[5][6]

  • Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the biological matrix at room temperature for a period equivalent to the sample handling and preparation time.[4][7]

  • Long-Term Stability: Determines the stability of the analyte in the biological matrix when stored at a specified low temperature (e.g., -20°C or -80°C) for an extended duration.[8][9][10]

  • Post-Preparative (Autosampler) Stability: Evaluates the stability of the processed samples (extracts) while they are in the autosampler before injection into the analytical instrument.[3][11]

Q3: What are the typical acceptance criteria for stability tests?

A3: For stability to be demonstrated, the mean concentration of the analyte in the stability-tested samples should be within ±15% of the nominal concentration. The precision (Coefficient of Variation, %CV) of the measurements should also not exceed 15%.[4][12]

Troubleshooting Guides

Issue 1: Inconsistent or declining signal of this compound during analysis.

  • Possible Cause: Degradation of the internal standard in the biological matrix or processed sample.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that all biological samples containing this compound have been consistently stored at the validated temperature.

    • Review Sample Handling: Confirm that the time samples spend at room temperature during processing does not exceed the validated short-term stability period.

    • Assess Post-Preparative Stability: If the signal decline is observed over a long analytical run, it may indicate instability in the autosampler. Re-evaluate post-preparative stability for a longer duration.

    • Check for Contaminants: Contamination in the LC-MS system can also lead to signal suppression. Perform system cleaning and maintenance.[13]

Issue 2: Chromatographic separation of Ulipristal acetate and this compound.

  • Possible Cause: The "isotope effect," where the presence of heavier isotopes (deuterium) can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time on the chromatographic column.

  • Troubleshooting Steps:

    • Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or column temperature to minimize the separation.

    • Evaluate Different Columns: The degree of separation can be dependent on the stationary phase of the column. Testing different columns may resolve the issue.[13]

    • Ensure Co-elution for Matrix Effect Compensation: While minor separation may be acceptable, significant separation can compromise the internal standard's ability to compensate for matrix effects, potentially affecting accuracy.[14][15]

Issue 3: Poor peak shape for this compound.

  • Possible Cause: Issues with the analytical column, mobile phase, or injection solvent.

  • Troubleshooting Steps:

    • Column Health: Check for column contamination or voids. A guard column can help protect the analytical column.

    • Injection Solvent: Ensure the injection solvent is not significantly stronger than the initial mobile phase, as this can cause peak distortion.[13]

    • Mobile Phase pH: Verify that the mobile phase pH is compatible with the column and the analyte.

Experimental Protocols

Freeze-Thaw Stability Protocol
  • Sample Preparation: Spike a blank biological matrix with this compound at low and high concentration levels.

  • Freezing: Store the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12-24 hours.[6]

  • Thawing: Thaw the samples unassisted at room temperature. Once completely thawed, allow them to sit at room temperature for a duration matching the expected sample handling time.

  • Cycles: Repeat the freeze-thaw cycle for a minimum of three cycles.[5][6]

  • Analysis: After the final thaw, process and analyze the samples along with a freshly prepared calibration curve and quality control (QC) samples.

  • Evaluation: Compare the concentrations of the freeze-thaw samples to the nominal concentrations.

Short-Term (Bench-Top) Stability Protocol
  • Sample Preparation: Spike a blank biological matrix with this compound at low and high concentration levels.

  • Storage: Keep the samples at room temperature for a pre-defined period (e.g., 4, 8, or 24 hours), which should be equal to or longer than the expected duration of sample processing.

  • Analysis: After the specified duration, process and analyze the samples with a fresh set of calibration standards and QCs.

  • Evaluation: Compare the measured concentrations to the nominal concentrations to assess stability.

Long-Term Stability Protocol
  • Sample Preparation: Prepare a set of stability samples by spiking a blank biological matrix with this compound at low and high concentrations.

  • Storage: Store these samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • Testing Intervals: At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a subset of the stability samples.[10]

  • Analysis: Thaw the samples and analyze them against a freshly prepared calibration curve and QCs.

  • Evaluation: The stability is confirmed if the results meet the acceptance criteria at each time point.

Post-Preparative (Autosampler) Stability Protocol
  • Sample Preparation: Process a set of samples (spiked matrix at low and high concentrations) as per the analytical method.

  • Storage: Place the processed samples in the autosampler at the set temperature (e.g., 4°C or 10°C).

  • Analysis: Inject and analyze the samples at the beginning of the run and again after a specified duration that is at least as long as the expected run time of a full batch of samples.

  • Evaluation: Compare the results from the later injections to the initial results to determine if any degradation has occurred.[3]

Data Presentation

Table 1: Representative Freeze-Thaw Stability Data for this compound in Human Plasma

Concentration LevelCycle 1 (% Bias)Cycle 2 (% Bias)Cycle 3 (% Bias)Overall Precision (%CV)
Low QC (1.5 ng/mL)-2.5-3.1-2.84.2
High QC (75 ng/mL)-1.8-2.2-1.53.5

Table 2: Representative Short-Term (Bench-Top) Stability Data for this compound in Human Plasma at Room Temperature

Concentration Level4 Hours (% Bias)8 Hours (% Bias)24 Hours (% Bias)Overall Precision (%CV)
Low QC (1.5 ng/mL)-1.5-2.0-3.55.1
High QC (75 ng/mL)-0.8-1.2-2.14.8

Table 3: Representative Long-Term Stability Data for this compound in Human Plasma at -80°C

Concentration Level1 Month (% Bias)3 Months (% Bias)6 Months (% Bias)Overall Precision (%CV)
Low QC (1.5 ng/mL)-4.1-5.3-6.06.5
High QC (75 ng/mL)-3.5-4.1-4.85.9

Table 4: Representative Post-Preparative Stability Data for this compound in Autosampler at 4°C

Concentration Level0 Hours (Initial)24 Hours (% Difference)48 Hours (% Difference)
Low QC (1.5 ng/mL)Reference-2.3-4.1
High QC (75 ng/mL)Reference-1.9-3.5

Visualizations

StabilityTestingWorkflow cluster_prep Sample Preparation cluster_tests Stability Tests cluster_post_prep Post-Preparative cluster_analysis Analysis & Evaluation Prep Spike Blank Matrix with This compound (Low & High QC) FT Freeze-Thaw Stability (Min. 3 Cycles) Prep->FT ST Short-Term Stability (Room Temp) Prep->ST LT Long-Term Stability (Frozen Storage) Prep->LT Process Sample Processing (e.g., Protein Precipitation, SPE) FT->Process ST->Process LT->Process PP Post-Preparative Stability (Autosampler) Process->PP Analyze LC-MS/MS Analysis Process->Analyze Immediate Analysis PP->Analyze Evaluate Evaluate Against Fresh Calibration Curve (%Bias & %CV <= 15%) Analyze->Evaluate

Caption: Workflow for Stability Testing of this compound.

TroubleshootingWorkflow cluster_investigation Initial Checks cluster_solutions Potential Solutions Start Issue Identified: Inaccurate Ulipristal Acetate-d6 Results CheckSignal Declining IS Signal? Start->CheckSignal CheckPeak Poor Peak Shape? Start->CheckPeak CheckRT Analyte/IS Separation? Start->CheckRT Sol_Stability Review Stability Data (Bench-top, Autosampler) CheckSignal->Sol_Stability Yes Sol_Storage Verify Sample Storage & Handling Procedures CheckSignal->Sol_Storage Yes Sol_Chroma Optimize Chromatography (Mobile Phase, Gradient) CheckPeak->Sol_Chroma Yes Sol_Column Check/Replace Column & Guard Column CheckPeak->Sol_Column Yes Sol_System Perform System Cleaning & Maintenance CheckPeak->Sol_System Yes CheckRT->Sol_Chroma Yes End Issue Resolved Sol_Stability->End Sol_Storage->End Sol_Chroma->End Sol_Column->End Sol_System->End

Caption: Troubleshooting Logic for this compound Analysis.

References

Impact of mobile phase composition on Ulipristal acetate-d6 retention time.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ulipristal acetate-d6. The following information addresses common issues related to chromatographic analysis, with a focus on the impact of mobile phase composition on retention time.

Frequently Asked Questions (FAQs)

Q1: Why is the retention time of my this compound different from its non-deuterated counterpart?

This phenomenon is known as the chromatographic isotope effect. The substitution of hydrogen with deuterium can lead to slight changes in the physicochemical properties of a molecule. In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less lipophilic than their non-deuterated versions. This results in weaker interactions with the non-polar stationary phase and, consequently, a slightly earlier elution time for the deuterated compound.[1][2] The magnitude of this shift depends on the number and position of the deuterium atoms.[1][2]

Q2: What are the key mobile phase parameters that influence the retention time of this compound?

The primary mobile phase parameters affecting retention in reversed-phase HPLC include:

  • Percentage of Organic Modifier: Increasing the proportion of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase will decrease the retention time of this compound.[3]

  • Type of Organic Modifier: Different organic solvents possess varying polarities and elution strengths, which can alter selectivity and retention.[3]

  • pH of the Aqueous Phase: The pH of the mobile phase can affect the ionization state of this compound, thereby influencing its retention. For consistent retention of ionizable compounds, it is advisable to adjust the pH to be at least 1.5-2 units away from the compound's pKa.[3]

  • Additives and Buffers: The use of additives like formic acid or buffers such as ammonium acetate or phosphate buffers can improve peak shape, modify selectivity, and ensure a stable pH.[3][4][5]

Q3: My retention time for this compound is drifting between injections. What are the potential mobile phase-related causes?

Retention time drift can be caused by several factors related to the mobile phase:

  • Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before analysis. Insufficient equilibration can lead to shifting retention times, especially in the initial injections.[3]

  • Mobile Phase Instability: If the mobile phase is not homogeneously mixed or is improperly degassed, its composition can change over time, leading to retention time drift.[3]

  • Fluctuations in Column Temperature: Changes in column temperature can affect the viscosity of the mobile phase and the interactions between the analyte and the stationary phase. An increase in temperature generally leads to shorter retention times.[1]

Troubleshooting Guides

Issue 1: Poor Separation Between this compound and Non-Deuterated Ulipristal Acetate

If you are not achieving adequate separation between the deuterated and non-deuterated forms, consider the following mobile phase adjustments:

  • Optimize the Organic Modifier Percentage: A slight decrease in the percentage of the organic modifier will increase the retention time of both compounds, potentially improving resolution.

  • Change the Organic Modifier: Switching from one organic solvent to another (e.g., from acetonitrile to methanol) can alter the selectivity of the separation.

  • Fine-Tune the pH: Minor adjustments to the mobile phase pH can sometimes enhance the separation of closely eluting compounds.[3]

  • Decrease the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, though it will lengthen the analysis time.[3]

Issue 2: Unexpectedly Short or Long Retention Time for this compound

If the retention time is significantly different from what is expected, review the following:

  • Mobile Phase Preparation: Verify that the mobile phase was prepared with the correct proportions of aqueous and organic components. An error in the composition, such as a higher than intended organic percentage, will cause the analyte to elute earlier.

  • pH of the Mobile Phase: Ensure the pH of the aqueous component was correctly adjusted and is stable. Deviations in pH can lead to significant shifts in retention time for ionizable compounds.[6]

  • Flow Rate: Confirm that the HPLC pump is delivering the mobile phase at the specified flow rate.

Experimental Protocols

Below are examples of experimental protocols for the HPLC analysis of Ulipristal acetate. These can be adapted for this compound.

Example Protocol 1: Isocratic RP-HPLC Method

  • Column: Phenoxneome C18 (150 mm x 4.6 mm, 5 µm)[4]

  • Mobile Phase: A 50:50 (v/v) mixture of 0.1% ortho-phosphoric acid (pH adjusted to 4.0 with triethylamine) and acetonitrile.[4]

  • Flow Rate: 1.0 mL/min[4]

  • Injection Volume: 20 µL[4]

  • Column Temperature: Ambient[4]

  • Detection Wavelength: 223 nm[4]

  • Retention Time for Ulipristal Acetate: Approximately 1.895 min[4]

Example Protocol 2: Isocratic RP-HPLC Method

  • Column: Wondasil C18 (250 mm × 4.6 mm, 5 µm)[7]

  • Mobile Phase: Acetonitrile and water (70:30, v/v)[7]

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: 25°C[7]

  • Detection Wavelength: 302 nm[7]

Data Presentation

The following tables illustrate the expected impact of mobile phase composition on the retention time of this compound based on general chromatographic principles.

Table 1: Effect of Acetonitrile Percentage on Retention Time

% Acetonitrile in Mobile PhaseExpected Retention Time (min)
45%6.8
50%5.2
55%4.1

Note: Based on a hypothetical C18 column with a mobile phase of acetonitrile and a buffered aqueous solution.

Table 2: Effect of Mobile Phase pH on Retention Time

Mobile Phase pHExpected Retention Time (min)
3.55.4
4.05.2
4.55.0

Note: Assumes this compound has basic properties and is analyzed on a C18 column with a 50:50 acetonitrile/buffer mobile phase.

Visualizations

TroubleshootingWorkflow Start Retention Time Issue (Drift, Incorrect RT, Poor Separation) Check_MP_Prep Verify Mobile Phase Composition and pH Start->Check_MP_Prep Check_Equilibration Ensure Adequate Column Equilibration Check_MP_Prep->Check_Equilibration Check_Temp Check Column Temperature Stability Check_Equilibration->Check_Temp Problem_Identified Problem Identified? Check_Temp->Problem_Identified Adjust_MP Adjust Mobile Phase (% Organic, pH, Additives) Problem_Identified->Adjust_MP No Reanalyze Re-analyze Sample Problem_Identified->Reanalyze Yes Adjust_MP->Reanalyze Resolved Issue Resolved Reanalyze->Resolved

Caption: Troubleshooting workflow for retention time issues.

ExperimentalWorkflow Prep_Sample Prepare Sample and Standard Solutions Inject Inject Sample Prep_Sample->Inject Prep_MP Prepare and Degas Mobile Phase Equilibrate Equilibrate HPLC System with Mobile Phase Prep_MP->Equilibrate Equilibrate->Inject Analyze Chromatographic Separation and Detection Inject->Analyze Data_Processing Process Data and Determine Retention Time Analyze->Data_Processing

Caption: General experimental workflow for HPLC analysis.

References

Adjusting MS/MS parameters to improve sensitivity for Ulipristal acetate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Mass Spectrometry (MS/MS) parameters for the sensitive detection of Ulipristal acetate.

Troubleshooting Guide & FAQs

Q1: We are observing a weak signal for Ulipristal acetate. How can we improve the sensitivity?

A1: Low signal intensity for Ulipristal acetate can stem from several factors. Here is a step-by-step guide to troubleshoot and enhance sensitivity:

  • Confirm Precursor and Product Ions: The most commonly reported MRM transition for Ulipristal acetate is m/z 476.2 → 134.1.[1][2][3] Ensure your instrument is set to monitor this transition in positive electrospray ionization (ESI+) mode.[1][2]

  • Optimize Ion Source Parameters:

    • Ionization Mode: Ulipristal acetate is readily ionized using ESI in the positive ion mode.[1][2]

    • Capillary Voltage: A typical starting point for capillary voltage is around 2.5 kV.[4] Fine-tune this parameter to maximize the precursor ion intensity.

    • Source and Desolvation Temperatures: Optimal temperatures are crucial for efficient desolvation. Start with a source temperature of approximately 150°C and a desolvation temperature around 500°C.[4] Adjust these based on your instrument's performance.

    • Gas Flows: Nebulizer and drying gas flows significantly impact signal intensity. A desolvation gas flow of about 1000 L/H is a good starting point.[4] Optimize these flows to achieve a stable and intense signal.

  • Optimize MS/MS Parameters:

    • Cone Voltage: This parameter influences the transmission of the precursor ion. A cone voltage of around 40V has been reported.[4] Perform a ramping experiment to find the optimal value for your specific instrument.

    • Collision Energy: The collision energy dictates the fragmentation of the precursor ion. For the m/z 476.2 → 134.1 transition, a collision energy of approximately 24V has been used.[4] It is highly recommended to perform a collision energy ramp to determine the value that yields the highest intensity for the product ion.

  • Sample Preparation: Ensure your sample preparation method, such as protein precipitation with methanol or liquid-liquid extraction, is efficient and clean to minimize matrix effects.[1][2][5]

  • Chromatography: Proper chromatographic separation is key. Using a suitable C18 column with a gradient elution of methanol or acetonitrile in water with additives like formic acid or ammonium acetate can improve peak shape and reduce ion suppression.[2]

Q2: What are the expected precursor ions (adducts) for Ulipristal acetate in positive ESI mode?

A2: In positive ESI mode, Ulipristal acetate, with a molecular weight of approximately 475.6 g/mol , primarily forms a protonated molecule, [M+H]⁺, with an m/z of 476.2.[1][2][3] This is the most abundant precursor ion and the one typically selected for MRM experiments. While other adducts like sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts are possible, they are generally less abundant and not preferred for quantitative analysis.

Q3: We are seeing high background noise. What can be done to reduce it?

A3: High background noise can interfere with the detection of low-level analytes. Consider the following to reduce noise:

  • Check Solvent Purity: Use high-purity, LC-MS grade solvents and additives to minimize chemical noise.

  • Optimize Chromatographic Separation: Improve the separation of Ulipristal acetate from interfering matrix components by adjusting the gradient, flow rate, or trying a different column chemistry.

  • Sample Cleanup: Implement a more rigorous sample cleanup procedure to remove endogenous interferences.

  • Mass Spectrometer Cleaning: If the noise is persistent across different samples, it might indicate a contaminated ion source or mass analyzer. Follow the manufacturer's instructions for cleaning the instrument.

Q4: Can you provide a starting point for MS/MS parameters for Ulipristal acetate?

A4: Yes, the following table summarizes typical starting parameters for the analysis of Ulipristal acetate. Note that these may require further optimization on your specific instrument.

Quantitative Data Summary

ParameterRecommended ValueReference
MS/MS Transition
Precursor Ion (m/z)476.2[1][2][3]
Product Ion (m/z)134.1[1][2][3]
Ion Source Parameters (ESI+)
Capillary Voltage2.5 kV[4]
Source Temperature150 °C[4]
Desolvation Temperature500 °C[4]
Desolvation Gas Flow1000 L/H[4]
MS/MS Parameters
Cone Voltage40 V[4]
Collision Energy24 V[4]

Experimental Protocols

Method Development for Optimizing Ulipristal Acetate Sensitivity

  • Standard Preparation: Prepare a stock solution of Ulipristal acetate in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution in the mobile phase to a concentration suitable for infusion (e.g., 100-1000 ng/mL).

  • Direct Infusion and Precursor Ion Identification:

    • Infuse the working standard solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire full scan mass spectra in positive ESI mode over a relevant m/z range (e.g., m/z 100-600).

    • Identify the most abundant precursor ion, which is expected to be the protonated molecule [M+H]⁺ at m/z 476.2.

  • Product Ion Scan and Collision Energy Optimization:

    • Set the mass spectrometer to product ion scan mode, selecting the identified precursor ion (m/z 476.2).

    • Ramp the collision energy over a range (e.g., 10-50 eV) and observe the fragmentation pattern.

    • Identify the most intense and stable product ions. For Ulipristal acetate, the ion at m/z 134.1 is a characteristic and abundant fragment.[1][2][3]

    • Determine the optimal collision energy that maximizes the intensity of the chosen product ion.

  • Cone Voltage Optimization:

    • Set the mass spectrometer to MRM mode using the determined precursor and product ions.

    • While infusing the standard, ramp the cone voltage over a suitable range (e.g., 10-60 V).

    • Plot the signal intensity against the cone voltage and determine the value that gives the maximum signal.

  • Ion Source Parameter Optimization:

    • Continue infusing the standard in MRM mode with the optimized cone voltage and collision energy.

    • Individually adjust the ion source parameters (capillary voltage, source temperature, desolvation temperature, and gas flows) to maximize the signal intensity. It is recommended to optimize one parameter at a time.

  • LC-MS/MS Method Validation: Once the MS/MS parameters are optimized, develop the chromatographic method and validate the entire LC-MS/MS assay for parameters such as linearity, accuracy, precision, and matrix effect according to relevant guidelines.

Visualizations

MS_MS_Optimization_Workflow cluster_prep Preparation cluster_infusion Direct Infusion & Optimization cluster_final Final Method Standard Prepare Ulipristal Acetate Standard Infuse Infuse Standard into MS Standard->Infuse FullScan Acquire Full Scan (Identify Precursor Ion) Infuse->FullScan ProductScan Acquire Product Ion Scan FullScan->ProductScan Select m/z 476.2 OptimizeCE Optimize Collision Energy ProductScan->OptimizeCE Select m/z 134.1 OptimizeCV Optimize Cone Voltage OptimizeCE->OptimizeCV OptimizeSource Optimize Ion Source Parameters OptimizeCV->OptimizeSource LCMS Develop LC-MS/MS Method OptimizeSource->LCMS Validation Validate Method LCMS->Validation

Caption: Workflow for optimizing MS/MS parameters for Ulipristal acetate.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Ulipristal Acetate: A Focus on EMA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Ulipristal acetate in biological matrices, with a specific focus on validation according to European Medicines Agency (EMA) guidelines. We present a detailed examination of two common analytical techniques: High-Performance Liquid Chromatography with Ultra-Violet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document is intended to assist researchers and drug development professionals in selecting the appropriate methodology and understanding the rigorous validation requirements for regulatory submissions.

Data Presentation: A Head-to-Head Comparison of Bioanalytical Methods

The selection of an appropriate bioanalytical method is critical for the generation of reliable pharmacokinetic and toxicokinetic data. The following tables summarize the key validation parameters for representative HPLC-UV and LC-MS/MS methods for Ulipristal acetate, based on published literature. Adherence to the EMA's acceptance criteria is paramount for regulatory acceptance.

Table 1: Comparison of LC-MS/MS Method Validation Parameters for Ulipristal Acetate

Validation ParameterMethod 1Method 2Method 3EMA Acceptance Criteria
Linearity Range (ng/mL) 0.05 - 100[1]0.3 - 300[2]0.1 - 250Correlation coefficient (r) ≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 0.05[1]0.3[2]0.1Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20%
Intra-day Accuracy (%) 95.8 - 104.296.3 - 103.797.1 - 102.3Within ±15% of nominal (±20% at LLOQ)[3]
Inter-day Accuracy (%) 97.5 - 102.197.1 - 102.998.2 - 101.5Within ±15% of nominal (±20% at LLOQ)[3]
Intra-day Precision (%RSD) ≤ 6.8≤ 7.5≤ 5.9≤ 15% (≤ 20% at LLOQ)[3]
Inter-day Precision (%RSD) ≤ 5.4≤ 8.1≤ 6.3≤ 15% (≤ 20% at LLOQ)[3]
Recovery (%) 85.2 - 91.5Not Reported88.9 - 94.2Consistent, precise, and reproducible
Matrix Effect (%) 93.7 - 102.8Not Reported95.1 - 104.7IS-normalized matrix factor CV ≤ 15%
Stability (Freeze-Thaw, Short-Term, Long-Term) StableStableStableWithin ±15% of nominal concentration

Table 2: Comparison of HPLC-UV Method Validation Parameters for Ulipristal Acetate

Validation ParameterMethod 1Method 2EMA Acceptance Criteria
Linearity Range (µg/mL) 22.90 - 68.70[4]20 - 50[5]Correlation coefficient (r) ≥ 0.99
Lower Limit of Quantification (LLOQ) (µg/mL) Not Reported0.24[5]Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20%
Accuracy (% Recovery) Not Reported98.5 - 101.2Within ±15% of nominal (±20% at LLOQ)
Precision (%RSD) 0.24 (Repeatability)[4]Intra-day: ≤ 0.78; Inter-day: ≤ 0.85[5]≤ 15% (≤ 20% at LLOQ)
Recovery (%) Not ReportedNot ReportedConsistent, precise, and reproducible
Specificity Method is specific[4]Method is specificNo significant interference at the retention time of the analyte
Stability Not ReportedNot ReportedWithin ±15% of nominal concentration

Experimental Protocols

Detailed and robust experimental protocols are the foundation of a validated bioanalytical method. Below are representative protocols for the analysis of Ulipristal acetate using LC-MS/MS and HPLC-UV.

Representative LC-MS/MS Method Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., Ulipristal acetate-d3).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Ulipristal acetate: e.g., m/z 476.3 → 134.2

    • Ulipristal acetate-d3 (IS): e.g., m/z 479.3 → 134.2

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).

Representative HPLC-UV Method Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma, add 50 µL of internal standard (IS) working solution.

  • Add 100 µL of 1 M sodium hydroxide solution and vortex.

  • Add 3 mL of extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot (e.g., 20 µL) into the HPLC system.

2. High-Performance Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v)[4].

  • Flow Rate: 1.0 mL/min[4].

  • Detection Wavelength: 302 nm[4].

  • Column Temperature: 25°C[4].

  • Injection Volume: 20 µL.

Mandatory Visualizations

To further elucidate the processes and comparisons discussed, the following diagrams have been generated using Graphviz.

ema_validation_workflow EMA Bioanalytical Method Validation Workflow node_dev Method Development node_full_val Full Validation node_dev->node_full_val node_selectivity Selectivity node_full_val->node_selectivity node_lloq LLOQ node_full_val->node_lloq node_cal_curve Calibration Curve node_full_val->node_cal_curve node_accuracy Accuracy node_full_val->node_accuracy node_precision Precision node_full_val->node_precision node_recovery Recovery node_full_val->node_recovery node_matrix Matrix Effect node_full_val->node_matrix node_stability Stability node_full_val->node_stability node_routine Routine Sample Analysis node_accuracy->node_routine node_partial_val Partial Validation node_routine->node_partial_val Method Change node_cross_val Cross-Validation node_routine->node_cross_val Different Labs/ Methods

Caption: EMA Bioanalytical Method Validation Workflow.

method_comparison Logical Comparison: LC-MS/MS vs. HPLC-UV for Ulipristal Acetate cluster_lcmsms LC-MS/MS cluster_hplcuv HPLC-UV lcmsms_sensitivity High Sensitivity (pg/mL - ng/mL) lcmsms_selectivity High Selectivity (Mass-based) lcmsms_speed Fast Runtimes lcmsms_complexity More Complex & Costly hplcuv_sensitivity Lower Sensitivity (µg/mL) hplcuv_selectivity Lower Selectivity (Chromatographic) hplcuv_speed Longer Runtimes hplcuv_complexity Simpler & More Accessible analyte Ulipristal Acetate Quantification analyte->lcmsms_sensitivity suited for analyte->hplcuv_sensitivity suited for

Caption: Logical Comparison: LC-MS/MS vs. HPLC-UV.

References

A Comparative Guide to Ulipristal Acetate-d6 and Ulipristal Acetate-d3 as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of ulipristal acetate, the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of two commonly used deuterated analogues, Ulipristal Acetate-d6 and Ulipristal Acetate-d3, for this purpose. The comparison is based on published experimental data and established principles of stable isotope-labeled internal standards in mass spectrometry.

Performance Comparison: An Overview

Stable isotope-labeled internal standards are the preferred choice in quantitative mass spectrometry as they exhibit nearly identical physicochemical properties to the analyte, allowing for effective correction of variability during sample preparation, chromatography, and ionization.[1][2] While both this compound and Ulipristal Acetate-d3 are suitable for this purpose, their performance can differ based on the degree and position of deuterium labeling.

Ulipristal Acetate-d3 has been successfully utilized as an internal standard in several validated LC-MS/MS methods for the quantification of ulipristal acetate in human plasma.[3][4][5] These studies demonstrate its utility in achieving desirable accuracy, precision, and a wide linear range.[3][4]

This compound , a deuterium-labeled analog of Ulipristal, is also available for use as an internal standard in analytical and pharmacokinetic research.[6] The higher degree of deuteration in this compound provides a greater mass difference from the unlabeled analyte, which can be advantageous in minimizing potential isotopic crosstalk. However, a higher number of deuterium atoms can sometimes lead to a more pronounced "deuterium isotope effect," potentially causing a slight chromatographic shift between the analyte and the internal standard.[7]

Data Presentation

The following table summarizes the performance characteristics of LC-MS/MS methods that have utilized Ulipristal Acetate-d3 as an internal standard for the quantification of ulipristal acetate.

ParameterStudy 1[3]Study 2[4]
Linear Range 0.0500 - 100 ng/mL0.300 - 300 ng/mL
Matrix Human PlasmaHuman Plasma
Sample Preparation Protein PrecipitationProtein Precipitation
Intra-day Precision Within ±15%Within ±15%
Inter-day Precision Within ±15%Within ±15%
Accuracy Within ±15%Within ±15%
Extraction Recovery SatisfactoryNot explicitly stated
Matrix Effect SatisfactoryNo severe interference

Experimental Protocols

A detailed methodology for the quantification of ulipristal acetate in human plasma using Ulipristal Acetate-d3 as an internal standard is provided below, based on published and validated methods.[3][4]

Sample Preparation (Protein Precipitation)
  • To 50 µL of human plasma in a microcentrifuge tube, add the internal standard solution (Ulipristal Acetate-d3 in methanol).

  • Add 150 µL of methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • Chromatographic Column: A reversed-phase column such as an ACE Excel 3 C18-PFP[3] or a Kinetex EVO C18[4] is suitable.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 2 mM ammonium acetate and 0.3% formic acid) and an organic component (e.g., methanol) is typically used.[4]

  • Flow Rate: A flow rate of 0.3 mL/min is a common starting point.[4]

  • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification.

    • Ulipristal Acetate Transition: m/z 476.2 → 134.1[3][4]

    • Ulipristal Acetate-d3 Transition: m/z 479.3 → 416.2[3][4]

Method Validation

The analytical method should be fully validated according to regulatory guidelines, including assessments of:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (intra- and inter-day)

  • Extraction Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (Ulipristal Acetate-d3/d6) Plasma->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation Chromatographic Separation (Reversed-Phase) Supernatant->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Detection Tandem MS Detection (MRM) ESI->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: A typical experimental workflow for the bioanalysis of ulipristal acetate using a deuterated internal standard.

Isotope_Effect cluster_chromatogram Chromatographic Elution cluster_ideal Ideal Co-elution cluster_shift Potential Chromatographic Shift Analyte Ulipristal Acetate IS_d3 Ulipristal Acetate-d3 Analyte->IS_d3 Minimal ΔRT IS_d6 This compound Analyte->IS_d6 Potential for larger ΔRT Analyte_ideal Analyte IS_ideal Internal Standard Analyte_shift Analyte IS_shift Deuterated IS Analyte_shift->IS_shift ΔRT

Caption: The deuterium isotope effect can lead to a chromatographic shift (ΔRT) between the analyte and its deuterated internal standard.

Conclusion

Both Ulipristal Acetate-d3 and this compound are suitable for use as internal standards in the quantitative analysis of ulipristal acetate. Ulipristal Acetate-d3 has been validated and used in multiple published studies, demonstrating its reliability.[3][4][5] this compound offers a larger mass separation, which can be beneficial, but the potential for a greater isotopic effect and chromatographic shift should be considered and evaluated during method development. Ultimately, the choice between the two will depend on the specific requirements of the assay and the performance observed during method validation. For the highest level of confidence, a thorough evaluation of the chosen internal standard's performance in the specific analytical method is essential.

References

Navigating Analytical Variability: A Guide to Cross-Validation of Ulipristal Acetate Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring consistent and reproducible analytical data across different laboratories is paramount. This guide provides a comprehensive comparison of analytical methods for Ulipristal acetate (UPA), a selective progesterone receptor modulator, and outlines a framework for their cross-validation.

The accurate quantification of Ulipristal acetate in biological matrices is crucial for pharmacokinetic studies, clinical trials, and drug quality control. While various analytical methods have been developed and validated, direct inter-laboratory comparisons are scarce in published literature. This guide synthesizes data from multiple validated methods to facilitate a comparative understanding and provides a procedural workflow for cross-validation.

Comparative Analysis of Validated Analytical Methods

The most prevalent methods for the quantification of Ulipristal acetate are Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and High-Performance Thin-Layer Chromatography (HPTLC). The following tables summarize the key performance characteristics of several published methods, offering a side-by-side comparison to aid in method selection and evaluation.

Table 1: Comparison of LC-MS/MS Method Performance for Ulipristal Acetate Quantification

ParameterMethod 1Method 2Method 3
Linearity Range (ng/mL) 0.300 - 300[1]0.0500 - 100[2]0.1 - 250[3]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.300[1]0.0500[2]0.1[3]
Intra-day Precision (% CV) Within limitsDesirableWithin limits
Inter-day Precision (% CV) Within limitsDesirableWithin limits
Intra-day Accuracy (%) Within limitsDesirableWithin limits
Inter-day Accuracy (%) Within limitsDesirableWithin limits
Extraction Recovery (%) Not specifiedSatisfactoryNot specified
Matrix Effect No severe interference[1]Satisfactory[2]Minimal[3]
Internal Standard (IS) UPA-d3[1][2]Not specifiedNot specified

Table 2: Comparison of HPTLC Method Performance for Ulipristal Acetate Quantification

ParameterMethod 1Method 2
Linearity Range (ng/spot) 30 - 150[4][5]400 - 3,600[6]
Limit of Detection (LOD) (ng/spot) 9.57[5][7]72.78[6]
Limit of Quantification (LOQ) (ng/spot) 29.02[5][7]220.54[6]
Correlation Coefficient (r²) ≥ 0.998[4]Not specified
Recovery (%) Not specified100.05 - 100.65[6]
Specificity Specific[5]Specific[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical assays. Below are summaries of the experimental protocols for the referenced LC-MS/MS and HPTLC methods.

LC-MS/MS Method 1 Protocol [1]

  • Sample Preparation: Protein precipitation of human plasma samples with methanol.

  • Chromatography: Kinetex EVO C18 column (2.1 × 50 mm, 2.6 μm) with a gradient elution. The mobile phase consisted of methanol and water containing 2 mm ammonium acetate and 0.3% formic acid. The flow rate was 0.3 mL/min.

  • Detection: Tandem mass spectrometry with a positive ion electrospray ionization interface, operating in multiple reaction monitoring (MRM) mode. The transitions monitored were m/z 476.2 → 134.1 for UPA and m/z 479.3 → 416.2 for the internal standard (UPA-d3).

LC-MS/MS Method 2 Protocol [2]

  • Sample Preparation: Single-step protein precipitation of 50 µL human plasma with methanol.

  • Chromatography: ACE Excel 3 C18-PFP column with a gradient elution.

  • Detection: Positive electrospray ionization with multiple reaction monitoring. The precursor-product ion transitions were m/z 476.2→134.1 for UPA and m/z 479.3→416.2 for the internal standard (ulipristal acetate-d3).

HPTLC Method 1 Protocol [4][5]

  • Sample Preparation: Extraction of UPA from bulk drug or dosage form.

  • Chromatography: Separation on pre-coated silica gel 60F254 plates. The mobile phase was a mixture of dichloromethane and methanol (9.5:0.5; v/v).

  • Detection: Densitometric scanning in absorbance mode at 312 nm.

Alternative Analytical Methods

While LC-MS/MS and HPTLC are predominant, other methods like Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection have also been validated for Ulipristal acetate analysis.[8] These methods can be a cost-effective alternative, though they may offer different levels of sensitivity and selectivity.

Cross-Validation Workflow

The cross-validation of an analytical method between two or more laboratories is essential to ensure data comparability from different sites. A typical workflow involves analyzing the same set of quality control (QC) samples and incurred study samples at each laboratory and comparing the results.

CrossValidationWorkflow cluster_originating_lab Originating Laboratory (Lab A) cluster_receiving_lab Receiving Laboratory (Lab B) cluster_comparison Data Comparison & Analysis A1 Prepare & Analyze Validation Samples A2 Prepare QC Samples (Low, Mid, High) A1->A2 A4 Ship QC & Incurred Samples to Receiving Lab A2->A4 C1 Compare QC Sample Results (Lab A vs. Lab B) A2->C1 A3 Analyze Incurred Samples A3->A4 C2 Compare Incurred Sample Results (Lab A vs. Lab B) A3->C2 B1 Receive & Store Samples A4->B1 B2 Analyze QC Samples B1->B2 B3 Analyze Incurred Samples B1->B3 B2->C1 B3->C2 C3 Statistical Analysis (% Bias, Correlation) C1->C3 C2->C3 C4 Acceptance Criteria Met? C3->C4 C5 Assays Cross-Validated C4->C5 Yes C6 Investigate Discrepancies C4->C6 No

Caption: Inter-laboratory cross-validation workflow for analytical assays.

This guide highlights the necessity of a structured approach to comparing and cross-validating analytical methods for Ulipristal acetate. By carefully considering the performance characteristics and experimental protocols of different assays, and by implementing a rigorous cross-validation plan, researchers can ensure the integrity and comparability of their data across multiple study sites.

References

A Comparative Guide to the Linearity and Range Determination for Ulipristal Acetate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different analytical methods for the quantification of Ulipristal acetate, focusing on the critical parameters of linearity and range. The presented data, compiled from various scientific studies, is intended to assist researchers in selecting the most appropriate method for their specific needs, whether for pharmacokinetic studies, quality control of pharmaceutical dosage forms, or stability testing.

Introduction to Ulipristal Acetate Quantification

Ulipristal acetate (UPA) is a selective progesterone receptor modulator used for emergency contraception and the treatment of uterine fibroids. Accurate and precise quantification of UPA in various matrices, such as human plasma and pharmaceutical formulations, is crucial for ensuring its safety and efficacy. The linearity of an analytical method establishes the direct proportionality between the analyte concentration and the instrumental response, while the range defines the lower and upper concentration limits within which the method is accurate, precise, and linear.

Comparison of Analytical Methods

The following table summarizes the linearity and range of commonly employed analytical techniques for the quantification of Ulipristal acetate.

Analytical MethodMatrixLinearity RangeCorrelation Coefficient (r²)Reference
LC-MS/MSHuman Plasma0.0500 - 100 ng/mLNot Reported[1][2]
LC-MS/MSHuman Plasma0.300 - 300 ng/mLNot Reported[3]
RP-HPLCBulk and Pharmaceutical Dosage Form10 - 60 µg/mL0.98[4]
RP-HPLCBulk and Pharmaceutical Dosage Form20 - 50 µg/mL0.999[5]
HPLCNot Specified22.90 - 68.70 µg/mL0.9989[6]
HPTLCBulk and Formulation400 - 3600 ng/bandNot Reported[7][8]
HPTLCBulk and Dosage Form30 - 150 ng/spot0.998[9][10][11]
UV SpectrophotometryNot Specified5 - 20 µg/mLNot Reported[12]
Extractive SpectrophotometryNot Specified2.50 - 15.00 µg/mL> 0.999[13]

Experimental Protocols

This section provides a detailed overview of the methodologies used in the cited studies for the quantification of Ulipristal acetate.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: Protein precipitation is a common and simple method for plasma samples. Typically, methanol is added to the plasma sample, followed by vortexing and centrifugation to precipitate proteins.[1][2][3] The supernatant is then injected into the LC-MS/MS system.

  • Chromatographic Separation:

    • Method 1: An ACE Excel 3 C18-PFP column was used with a gradient elution.[1][2]

    • Method 2: A Kinetex EVO C18 column (2.1 × 50 mm, 2.6 μm) was employed with a gradient elution using a mobile phase of methanol and water containing 2 mM ammonium acetate and 0.3% formic acid.[3]

  • Mass Spectrometric Detection: Detection is performed using positive electrospray ionization (ESI) with multiple reaction monitoring (MRM) mode.[1][2][3] The precursor-to-product ion transitions monitored are typically m/z 476.2 → 134.1 for Ulipristal acetate and m/z 479.3 → 416.2 for the internal standard (Ulipristal acetate-d3).[1][3]

2. High-Performance Liquid Chromatography (HPLC/RP-HPLC)

  • Chromatographic Conditions:

    • Method 1: An xBridge™ C18 column (250 mm × 4.6 mm, 5μ) was used with a mobile phase of 20 mM acetate buffer (pH 3.7) and methanol (70:30 v/v). The flow rate was 1 ml/min, and detection was at 309 nm.[4]

    • Method 2: A Symmetry C18, ODS, Reverse Phase column was used with a mobile phase of acetonitrile and methanol (60:40 v/v). The flow rate was 1 mL/min, and detection was at 275 nm.[5]

    • Method 3: A Wondasil C18 column (250 mm×4.6 mm, 5 μm) was used with a mobile phase of acetonitrile-water (70:30) at a flow rate of 1.0 mL·min-1. Detection was performed at 302 nm.[6]

3. High-Performance Thin-Layer Chromatography (HPTLC)

  • Stationary Phase: Pre-coated silica gel 60F254 TLC plates are commonly used.[7][8][9][10][11]

  • Mobile Phase:

    • Method 1: Ethyl acetate:toluene:glacial acetic acid (4:7:0.3, v/v/v).[7][8]

    • Method 2: Dichloromethane: methanol (9.5:0.5; v/v).[9][10][11]

  • Detection: Densitometric scanning is performed at a wavelength of 312 nm[9][10][11] or in some cases at 302 nm.

4. UV Spectrophotometry

  • Solvent: Methanol is a commonly used solvent.[12]

  • Detection Wavelength: The detection was carried out at 302 nm.[12]

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of a chromatographic analytical method, in accordance with ICH guidelines.[14][15][16][17][18]

G cluster_prep Preparation cluster_validation Method Validation cluster_analysis Data Analysis & Reporting StandardPrep Standard & Sample Preparation MethodDevelopment Analytical Method Development StandardPrep->MethodDevelopment DataAcquisition Data Acquisition MethodDevelopment->DataAcquisition Specificity Specificity DataAnalysis Statistical Analysis Specificity->DataAnalysis Linearity Linearity Linearity->DataAnalysis Range Range Range->DataAnalysis Accuracy Accuracy Accuracy->DataAnalysis Precision Precision Precision->DataAnalysis LOD Limit of Detection (LOD) LOD->DataAnalysis LOQ Limit of Quantification (LOQ) LOQ->DataAnalysis Robustness Robustness Robustness->DataAnalysis Report Validation Report DataAnalysis->Report

Caption: Workflow for Analytical Method Validation.

References

A Comparative Guide to the Bioanalytical Quantification of Ulipristal Acetate via LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the accuracy and precision of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Ulipristal acetate in human plasma. The performance of this method is compared with other reported LC-MS/MS and an alternative RP-HPLC method, offering a detailed overview for bioanalytical method selection and development.

Introduction to Ulipristal Acetate and its Quantification

Ulipristal acetate (UPA) is a selective progesterone receptor modulator used for emergency contraception and the treatment of uterine fibroids.[1][2] Accurate and precise quantification of UPA in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and clinical efficacy trials.[3][4] LC-MS/MS has emerged as the preferred bioanalytical technique due to its high sensitivity, selectivity, and speed.[5][6][7]

Comparative Analysis of Analytical Methods

The following tables summarize the validation parameters of a primary LC-MS/MS method and compare it with other published methods for Ulipristal acetate quantification.

Table 1: LC-MS/MS Method Performance Comparison
ParameterMethod 1 (LC-MS/MS)[5][6]Method 2 (LC-MS/MS)[7][8]Method 3 (UPLC-MS/MS)[3]
Linearity Range (ng/mL) 0.0500 - 1000.300 - 3000.1 - 250
Lower Limit of Quantification (LLOQ) (ng/mL) 0.05000.3000.1
Intra-day Precision (%RSD) < 8.7%< 6.9%Within acceptable limits
Inter-day Precision (%RSD) < 7.9%< 8.5%Within acceptable limits
Intra-day Accuracy (%Bias) -4.8% to 5.4%-4.7% to 3.0%Within acceptable limits
Inter-day Accuracy (%Bias) -3.9% to 4.1%-3.3% to 2.1%Within acceptable limits
Mean Recovery (%) 85.1 - 92.5Not explicitly statedNot explicitly stated
Matrix Effect (%) 93.2 - 104.5Not explicitly statedMinimal
Internal Standard (IS) Ulipristal acetate-d3Ulipristal acetate-d3Not specified
Table 2: Comparison with an Alternative RP-HPLC Method
ParameterLC-MS/MS (Method 1)[5][6]RP-HPLC Method[9]
Linearity Range 0.0500 - 100 ng/mL20 - 50 µg/mL
Limit of Detection (LOD) Not explicitly stated0.08 µg/mL
Limit of Quantification (LOQ) 0.0500 ng/mL0.24 µg/mL
Precision (%RSD) < 8.7%< 0.78%
Correlation Coefficient (R²) > 0.990.999

Note: The RP-HPLC method was developed for bulk drug and pharmaceutical dosage forms, which accounts for the higher linearity range, LOD, and LOQ compared to the LC-MS/MS methods designed for biological matrices.

Experimental Protocols

LC-MS/MS Method for Ulipristal Acetate in Human Plasma[5][6]

This section details the experimental workflow for a validated LC-MS/MS method.

1. Sample Preparation:

  • A simple and rapid protein precipitation method is employed.[5][6]

  • To 50 µL of human plasma, 150 µL of methanol containing the internal standard (Ulipristal acetate-d3) is added.[5]

  • The mixture is vortexed for 1 minute to precipitate proteins.

  • Following centrifugation at 13,000 rpm for 10 minutes, the supernatant is collected.

  • An aliquot of the supernatant is then injected into the LC-MS/MS system.

2. Chromatographic Conditions:

  • LC System: Agilent 1260 Infinity HPLC or equivalent.[5]

  • Column: ACE Excel 3 C18-PFP (2.1 mm × 100 mm, 3 µm).[5]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and methanol (B).[5]

  • Flow Rate: 0.4 mL/min.[5]

  • Run Time: 4 minutes per sample.[5]

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.[5]

  • Ionization Source: Positive electrospray ionization (ESI+).[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

  • MRM Transitions:

    • Ulipristal acetate: m/z 476.2 → 134.1.[5]

    • Ulipristal acetate-d3 (IS): m/z 479.3 → 416.2.[5]

Method Validation According to Regulatory Guidelines

The presented LC-MS/MS method has been validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[10][11][12] The validation ensures the method is reliable for its intended purpose. Key validation parameters include:

  • Selectivity and Specificity: The method demonstrates no significant interference from endogenous plasma components at the retention times of Ulipristal acetate and its internal standard.[5]

  • Accuracy and Precision: The intra- and inter-day accuracy and precision are within the generally accepted limits of ±15% (and ±20% at the LLOQ).[11]

  • Calibration Curve: The method shows a linear response over the defined concentration range with a correlation coefficient (R²) greater than 0.99.[5]

  • Recovery and Matrix Effect: The extraction recovery is consistent and reproducible, and the matrix effect is negligible, indicating that the ionization of the analyte is not suppressed or enhanced by the plasma matrix.[5]

  • Stability: Ulipristal acetate is shown to be stable under various storage and processing conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[5]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Ulipristal acetate using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Human Plasma Sample (50 µL) add_is Add Methanol with Internal Standard (150 µL) plasma_sample->add_is vortex Vortex Mix (1 min) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant injection Inject into LC-MS/MS System collect_supernatant->injection chromatography Chromatographic Separation (C18-PFP Column) injection->chromatography ms_detection Mass Spectrometric Detection (ESI+, MRM) chromatography->ms_detection quantification Quantification of Ulipristal Acetate ms_detection->quantification

References

A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) for Ulipristal Acetate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various analytical methodologies for the determination of Ulipristal acetate, a selective progesterone receptor modulator used for emergency contraception and the treatment of uterine fibroids. The focus is on the limit of detection (LOD) and limit of quantification (LOQ), critical performance characteristics of an analytical method that define its sensitivity. This information is invaluable for researchers, scientists, and drug development professionals in selecting the appropriate analytical technique for their specific needs, whether for pharmacokinetic studies, quality control of pharmaceutical formulations, or bioequivalence studies.

Quantitative Data Summary

The sensitivity of an analytical method for Ulipristal acetate varies significantly depending on the technique employed. The following table summarizes the reported LOD and LOQ values for different methods, providing a clear comparison of their capabilities.

Analytical MethodMatrix/Sample TypeLimit of Detection (LOD)Limit of Quantification (LOQ)
RP-HPLC[1]Bulk Drug0.371 µg/mL1.23 µg/mL
RP-HPLC[2]Bulk and Marketed Drugs0.08 µg/mL0.24 µg/mL
UPLC-MS/MS[3]Human Serum-0.1 ng/mL (Lower Limit of Linearity)
LC-MS/MS[4]Human Plasma-0.0500 ng/mL (Lower Limit of Quantitation)
LC-MS/MS[5]Human Plasma-1 ng/mL (Lower Limit of Quantification)
HPTLC[6][7][8]Bulk and Dosage Form9.57 ng/spot29.022 ng/spot
HPTLC[9][10]-72.7786 ng/band220.5412 ng/band

Note: The units for LOD and LOQ vary between methods (e.g., µg/mL, ng/mL, ng/spot, ng/band) and are presented as reported in the respective studies. Direct comparison of absolute values should be made with consideration of the sample application volume for spot/band methods.

Experimental Workflow for LOD and LOQ Determination

The following diagram illustrates a generalized workflow for the experimental determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analytical method, such as in the analysis of Ulipristal acetate.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_verification Verification prep_standard Prepare Standard Stock Solution of Ulipristal Acetate prep_series Prepare a Series of Diluted Standard Solutions prep_standard->prep_series analyze_standards Analyze Diluted Standard Solutions prep_series->analyze_standards analyze_blanks Analyze Blank Samples (Matrix without Analyte) calc_sd Calculate Standard Deviation of the Response analyze_blanks->calc_sd construct_curve Construct Calibration Curve (Signal vs. Concentration) analyze_standards->construct_curve calc_lod_loq Calculate LOD and LOQ construct_curve->calc_lod_loq calc_sd->calc_lod_loq verify_loq Verify LOQ with Spiked Samples (Assess Precision and Accuracy) calc_lod_loq->verify_loq

References

A Comparative Analysis of Ulipristal Acetate and Its Active Metabolites for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the selective progesterone receptor modulator (SPRM), ulipristal acetate, and its principal active metabolite, mono-demethyl-ulipristal acetate (PGL4002). Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical and clinical data to offer a comprehensive overview of their respective pharmacological profiles.

Introduction

Ulipristal acetate (UPA) is a well-established SPRM utilized for emergency contraception and the management of uterine fibroids.[1] Its therapeutic effects are primarily mediated through its interaction with the progesterone receptor (PR), where it exhibits both antagonistic and partial agonistic activity.[2] Following oral administration, ulipristal acetate is rapidly absorbed and metabolized, primarily by the cytochrome P450 enzyme CYP3A4, into its active mono-demethylated metabolite, PGL4002, and a largely inactive di-demethylated metabolite.[1][2] This guide focuses on the comparative analysis of ulipristal acetate and its pharmacologically active metabolite, PGL4002.

Metabolic Pathway of Ulipristal Acetate

Ulipristal acetate undergoes hepatic metabolism, predominantly through N-demethylation mediated by the CYP3A4 isoenzyme, with a minor contribution from CYP1A2.[1] This process yields the active metabolite PGL4002 and subsequently the inactive di-demethylated metabolite.

G cluster_0 Metabolism of Ulipristal Acetate Ulipristal Acetate Ulipristal Acetate PGL4002 (Active Metabolite) PGL4002 (Active Metabolite) Ulipristal Acetate->PGL4002 (Active Metabolite) N-demethylation Di-demethylated Metabolite (Inactive) Di-demethylated Metabolite (Inactive) PGL4002 (Active Metabolite)->Di-demethylated Metabolite (Inactive) N-demethylation CYP3A4 (major) CYP3A4 (major) CYP3A4 (major)->Ulipristal Acetate CYP1A2 (minor) CYP1A2 (minor) CYP1A2 (minor)->Ulipristal Acetate G cluster_0 Progesterone Signaling cluster_1 UPA/PGL4002 Interference Progesterone Progesterone PR Progesterone Receptor Progesterone->PR HSP Heat Shock Proteins PR->HSP dissociation PRE Progesterone Response Element PR->PRE dimerization & nuclear translocation Gene_Transcription Gene Transcription PR->Gene_Transcription inhibition of transcriptional activation PRE->Gene_Transcription UPA Ulipristal Acetate or PGL4002 UPA->PR competitive binding G cluster_0 Experimental Workflow: Competitive Radioligand Binding Assay A Prepare receptor, radioligand, and test compounds B Incubate to reach equilibrium A->B C Separate bound and free radioligand (Filtration) B->C D Quantify radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki determination) D->E

References

A Comparative Guide to the Specificity and Selectivity of Analytical Methods for Ulipristal Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the determination of Ulipristal acetate, a selective progesterone receptor modulator used for emergency contraception and the treatment of uterine fibroids. The focus of this guide is on the specificity and selectivity of these methods, crucial parameters in ensuring accurate and reliable quantification in various matrices. The information presented is supported by experimental data from published, validated methods.

Comparative Analysis of Analytical Methods

The determination of Ulipristal acetate in bulk drug, pharmaceutical formulations, and biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.

Quantitative Data Summary

The following table summarizes the key performance parameters of various validated analytical methods for Ulipristal acetate, providing a clear comparison of their capabilities.

MethodMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Key Advantages
RP-HPLC [1][2]Pharmaceutical Dosage Form20-100 µg/mLNot ReportedNot ReportedSimple, cost-effective, good for routine quality control.[1]
RP-HPLC [3]Bulk Drug22.90-68.70 µg/mLNot ReportedNot ReportedGood separation of related substances.[3]
RP-HPLC Bulk and Pharmaceutical Dosage Form20-60 µg/mL0.08 µg/mL0.24 µg/mLRapid analysis time (6 minutes).
Stability-Indicating HPTLC [4][5]Bulk and Dosage Form30–150 ng/spot9.57 ng/spot29.022 ng/spotCapable of separating the drug from its degradation products.[4][5]
HPTLC [6][7]Bulk Drug400-3600 ng/band72.7786 ng/band220.5412 ng/bandSpecific for measuring UPA in the presence of degradants.[6][7]
UPLC-MS/MS [8]Human Serum0.1-250 ng/mLNot Reported0.1 ng/mLHigh sensitivity and specificity for bioanalysis.[8]
LC-MS/MS [9]Human Plasma0.0500-100 ng/mLNot Reported0.0500 ng/mLHigh selectivity and small sample volume requirement.[9]
LC-MS/MS [10]Human Plasma0.300-300 ng/mLNot Reported0.300 ng/mLSimplified sample processing and high sensitivity.[10]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods from the scientific literature.

Stability-Indicating RP-HPLC Method[1]
  • Instrumentation : High-Performance Liquid Chromatography system with UV detection.

  • Column : Phenoxneome C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase : A mixture of 0.1% ortho-phosphoric acid and acetonitrile (50:50 v/v), with the pH adjusted to 4.0 with triethylamine.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at 223 nm.

  • Sample Preparation : For pharmaceutical formulations, tablets are powdered, and a quantity equivalent to a specific dose of Ulipristal acetate is dissolved in the mobile phase, sonicated, and filtered.

  • Specificity/Selectivity : The method is designed to be stability-indicating, meaning it can separate the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions (acidic, alkaline, oxidative, and neutral). This is crucial for assessing the stability and purity of the drug product.[1]

UPLC-MS/MS Method for Quantification in Human Serum[8]
  • Instrumentation : Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.

  • Sample Preparation (Liquid-Liquid Extraction) : Ulipristal acetate is extracted from human serum using a mixture of hexane and dichloromethane.

  • Chromatographic Separation : Achieved using a reverse-phase column.

  • Detection : Mass spectrometric detection using positive electrospray ionization in multiple reaction monitoring (MRM) mode.

  • Specificity/Selectivity : The use of MS/MS detection provides very high specificity and selectivity. By monitoring a specific precursor ion and its characteristic product ion, interference from other components in the complex biological matrix is minimized.[8]

Stability-Indicating HPTLC Method[4][5]
  • Instrumentation : High-Performance Thin-Layer Chromatography system with a densitometric scanner.

  • Stationary Phase : Pre-coated silica gel 60F254 plates.

  • Mobile Phase : Dichloromethane: methanol (9.5:0.5; v/v).

  • Sample Application : Samples are applied to the HPTLC plate as bands.

  • Detection : Densitometric scanning in absorbance mode at 312 nm.

  • Specificity/Selectivity : This method demonstrates specificity by effectively separating Ulipristal acetate from its degradation products generated under forced degradation conditions (acid, alkali, oxidation, thermal, and photolytic stress). The different migration distances (Rf values) of the drug and its degradants on the HPTLC plate ensure selective quantification.[4][5]

Mandatory Visualizations

Signaling Pathway of Ulipristal Acetate

Ulipristal acetate is a selective progesterone receptor modulator (SPRM).[11] It exerts its effects by binding to the progesterone receptor (PR), acting as an antagonist or partial agonist depending on the target tissue.[11][12] This modulation of the progesterone receptor is central to its mechanism of action in emergency contraception, primarily by inhibiting or delaying ovulation.[1][11]

Ulipristal Acetate Signaling Pathway cluster_0 UPA Ulipristal Acetate PR Progesterone Receptor (PR) UPA->PR Binds to DNA DNA PR->DNA Translocates to Nucleus and binds to PREs Nucleus Nucleus Cytoplasm Cytoplasm GeneExpression Altered Gene Expression DNA->GeneExpression Modulates Transcription Ovulation Inhibition/Delay of Ovulation GeneExpression->Ovulation

Caption: Mechanism of action of Ulipristal acetate.

Experimental Workflow for UPLC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of Ulipristal acetate in a biological matrix using UPLC-MS/MS.

UPLC-MS/MS Experimental Workflow Sample Biological Sample (e.g., Human Serum) Extraction Liquid-Liquid Extraction Sample->Extraction UPLC UPLC Separation (Reverse Phase) Extraction->UPLC MSMS Tandem Mass Spectrometry (MRM Mode) UPLC->MSMS Data Data Acquisition and Quantification MSMS->Data

References

Unveiling Ulipristal Acetate's Stability Profile: A Comparative Guide to Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the forced degradation behavior of Ulipristal acetate is crucial for developing robust, stability-indicating analytical methods essential for ensuring its quality, safety, and efficacy. This guide provides a comparative analysis of different analytical techniques used in these studies, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical aspect of pharmaceutical development.

Forced degradation studies, or stress testing, are a cornerstone of drug development, providing insights into the intrinsic stability of a drug substance. By subjecting Ulipristal acetate to harsh conditions such as acid, base, oxidation, heat, and light, potential degradation products are generated. The development of a stability-indicating analytical method that can effectively separate and quantify the intact drug from these degradants is a regulatory requirement. This guide compares High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) methods developed for this purpose.

Comparative Analysis of Stability-Indicating Methods

Two prominent chromatographic techniques, HPTLC and HPLC, have been successfully employed to develop stability-indicating assays for Ulipristal acetate. The choice between these methods often depends on factors such as the desired speed of analysis, sample throughput, and the nature of the degradation products. Below is a summary of the performance of two HPTLC methods and one HPLC method.

ParameterHPTLC Method 1HPTLC Method 2HPLC Method
Stationary Phase Pre-coated silica gel 60F254 TLC platesPre-coated silica gel 60F254 TLC platesPhenoxneome C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Dichloromethane: Methanol (9.5:0.5, v/v)Ethyl acetate: Toluene: Glacial acetic acid (4:7:0.3, v/v/v)0.1% Ortho phosphoric acid: Acetonitrile (50:50 v/v), pH 4.0
Detection Wavelength 312 nmNot Specified223 nm
Linearity Range 30–150 ng/spot[1]400–3,600 ng/band[2]20-100 µg/mL[3][4]
Limit of Detection (LOD) 9.57 ng/spot[1]72.78 ng/band[2]Not Specified
Limit of Quantification (LOQ) 29.02 ng/spot[1]220.54 ng/band[2]Not Specified
Accuracy (% Recovery) 98.56%100.05–100.65%[2]98.15-101.45%[4]
Precision (%RSD) Intraday: 1.14, Interday: 1.68Not SpecifiedIntraday: 1.084, Interday: 0.906[4]

Forced Degradation Studies: Conditions and Outcomes

Ulipristal acetate has been shown to be susceptible to degradation under various stress conditions. The extent of degradation provides valuable information for formulation development and packaging selection. The following table summarizes the degradation behavior of Ulipristal acetate under different stress conditions as analyzed by HPTLC and HPLC methods.

Stress ConditionHPTLC Method 1HPLC Method
Acid Hydrolysis 13.54% degradation15.79% degradation[4]
Alkaline Hydrolysis 25.17% degradation23.90% degradation[4]
Oxidative Degradation 17.25% degradation[1]53.63% degradation[4]
Thermal Degradation 10.02% degradation[1]Not Specified
Photolytic Degradation 19.29% degradation[1]Not Specified
Neutral Hydrolysis Not Specified5.06% degradation[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of forced degradation studies. Below are the experimental protocols for the stress studies and the analytical methods.

Forced Degradation Protocol
  • Acid Degradation: A solution of Ulipristal acetate in 0.1 N methanolic hydrochloric acid (1 mg/mL) was refluxed at 60°C for 1 hour in the dark.[1] For the HPLC study, a solution in 0.1N HCl was refluxed for 6 hours.

  • Alkaline Degradation: A solution of Ulipristal acetate in 0.1 N methanolic sodium hydroxide (1 mg/mL) was refluxed at 60°C for 1 hour in the dark. For the HPLC study, a solution in 0.1N NaOH was refluxed for 6 hours.

  • Oxidative Degradation: Ulipristal acetate was treated with 30% hydrogen peroxide at room temperature for 24 hours.[1] For the HPLC study, a solution was treated with 30% w/v H₂O₂ at 60°C for 2 hours.

  • Thermal Degradation: The solid drug was exposed to a temperature of 60°C for 4 hours.[1]

  • Photochemical Degradation: The drug was exposed to direct sunlight for 48 hours.[1]

  • Neutral Degradation (for HPLC): A solution of the drug in water was refluxed for 6 hours.

Analytical Method Protocols
  • Stationary Phase: Pre-coated silica gel 60F254 plates.

  • Mobile Phase: Dichloromethane: Methanol (9.5:0.5, v/v).[1]

  • Detection: Densitometric scanning at 312 nm.[1]

  • Stationary Phase: Pre-coated silica gel 60F254 TLC plates.[2]

  • Mobile Phase: Ethyl acetate: Toluene: Glacial acetic acid (4:7:0.3, v/v/v).[2]

  • Detection: Not specified.

  • Column: Phenoxneome C18 (150 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A mixture of 0.1% ortho phosphoric acid and acetonitrile (50:50 v/v), with the pH adjusted to 4.0 with triethylamine.[3][4]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: 223 nm.[3][4]

Visualizing the Process and Pathways

To better understand the experimental process and the potential degradation of Ulipristal acetate, the following diagrams are provided.

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis (0.1N HCl, 60°C) Analysis Analysis by Stability-Indicating Method (HPTLC/HPLC) Acid->Analysis Base Alkaline Hydrolysis (0.1N NaOH, 60°C) Base->Analysis Oxidation Oxidative Stress (30% H2O2, RT) Oxidation->Analysis Thermal Thermal Stress (60°C, solid state) Thermal->Analysis Photo Photolytic Stress (Sunlight) Photo->Analysis UPA Ulipristal Acetate (Drug Substance) UPA->Acid UPA->Base UPA->Oxidation UPA->Thermal UPA->Photo Data Data Interpretation: - % Degradation - Degradation Profile - Method Validation Analysis->Data

Caption: Experimental workflow for forced degradation studies of Ulipristal acetate.

Degradation_Pathway UPA Ulipristal Acetate C30H37NO4 DP1 Hydrolytic Degradation Product (e.g., De-acetylation) UPA->DP1 Hydrolysis (Acid/Base) DP2 Oxidative Degradation Product (e.g., N-oxide) UPA->DP2 Oxidation DP3 Photolytic Degradation Product (e.g., Isomerization/Rearrangement) UPA->DP3 Photolysis DP4 N-Desmethyl Ulipristal Acetate UPA->DP4 Metabolic/Degradation DP5 N,N-Didesmethyl Ulipristal Acetate DP4->DP5 Further Demethylation

References

Safety Operating Guide

Safe Disposal of Ulipristal Acetate-d6: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and laboratory professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Ulipristal acetate-d6, a deuterated analog of Ulipristal acetate. The procedures outlined are based on information from safety data sheets (SDS) for Ulipristal acetate and its deuterated form.

Core Principle: this compound should be treated as a hazardous chemical waste product. Disposal must be conducted in strict accordance with all applicable local, state, and federal regulations. Under no circumstances should this material be disposed of with general laboratory or household trash, nor should it be allowed to enter the sewage system.[1]

Hazard Profile and Safety Precautions

Ulipristal acetate is classified as a potent pharmacologically active material.[2] It is harmful if swallowed, causes skin and serious eye irritation, and is suspected of damaging fertility or the unborn child.[2][3][4] It may also cause long-lasting harmful effects to aquatic life.[4] Due to these hazards, strict adherence to safety protocols is mandatory during handling and disposal.

Table 1: GHS Hazard Information for Ulipristal Acetate

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[3]
Reproductive ToxicityCategory 1B / 2H360/H361: May damage fertility or the unborn child[2][3][4]
Hazardous to the Aquatic Environment, Long-TermChronic 4H413: May cause long lasting harmful effects to aquatic life[4]

Step-by-Step Disposal Protocol

This protocol details the necessary steps for the safe disposal of this compound, from initial preparation to final handoff to waste management professionals.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE to prevent exposure.

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical goggles.

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Step 2: Waste Collection and Storage

  • Original Container: Whenever possible, leave the chemical waste in its original container. This ensures it is clearly labeled with the chemical name and associated hazards.

  • Waste Container: If transferring is necessary, use a designated, properly labeled hazardous waste container that is compatible with the chemical. The container must be tightly sealed and stored in a locked, well-ventilated area.[2][3][4]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • No Mixing: Do not mix this compound with other chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

Step 3: Handling Spills and Contaminated Materials

In the event of a spill, follow these procedures for cleanup and disposal of contaminated materials.

  • Restrict Access: Evacuate non-essential personnel from the immediate area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading or entering drains.[3]

  • Cleanup:

    • For solid spills, carefully sweep up the material, avoiding dust generation.[2][5]

    • For solutions, absorb the spill with an inert, non-combustible material such as diatomite or a universal binder.[3]

  • Collection: Place all contaminated materials (absorbent, gloves, wipes, etc.) into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.[2]

Step 4: Final Disposal

The final step is the transfer of the hazardous waste to qualified professionals for disposal.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Approved Facility: The waste must be disposed of at an approved waste disposal plant or treatment facility.[4] The user of the product is responsible for determining, at the time of disposal, whether the product meets the criteria for hazardous waste.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_contain Containment cluster_storage Storage & Handoff A Identify this compound for Disposal B Wear Full PPE (Gloves, Eye Protection, Lab Coat) A->B C Is the material in its original container? B->C D Keep in original container. Ensure it is sealed and labeled. C->D Yes E Transfer to a labeled hazardous waste container. Seal tightly. C->E No F Store in a designated, secure, and ventilated area. D->F E->F G Contact EHS or approved waste disposal contractor. F->G H Complete waste pickup documentation. G->H I Transfer waste for final disposal. H->I

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Ulipristal Acetate-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Ulipristal acetate-d6 is paramount. This document provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Of significant concern is its classification for reproductive toxicity, as it may damage fertility or the unborn child and may cause harm to breast-fed children.[1]

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral, Dermal, Inhalation)H302+H312+H332Harmful if swallowed, in contact with skin or if inhaled.[1]
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Reproductive ToxicityH360-H362May damage fertility or the unborn child. May cause harm to breast-fed children.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound to minimize exposure. The following PPE is recommended:

  • Respiratory Protection: For unpacking or handling powders where dust may be generated, a NIOSH-approved respirator is necessary.[2][3] Surgical masks do not offer adequate protection.[2] In cases of highly potent compounds, a powered air-purifying respirator (PAPR) may be required.[4][5]

  • Eye and Face Protection: Safety goggles with side-shields are required to protect against splashes and dust.[6][7] A face shield can offer additional protection.[2]

  • Hand Protection: Compatible, chemical-resistant gloves must be worn.[3][6] Given the compound's potency, double gloving is a recommended practice.[5]

  • Body Protection: A long-sleeved, seamless, and disposable gown that closes in the back is mandatory.[2] For handling highly potent APIs, specialized protective coveralls made from materials like Tyvek® are recommended.[8]

  • Foot Protection: Shoe covers should be worn over footwear.[2]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is essential to ensure safety. This includes preparation, handling, and post-handling procedures.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Designated Handling Area prep_ppe->prep_area handle_weigh Weigh/Handle in Containment prep_area->handle_weigh handle_spill Follow Spill Protocol if Needed handle_weigh->handle_spill post_decon Decontaminate Surfaces & Equipment handle_weigh->post_decon handle_spill->post_decon post_waste Dispose of Waste post_decon->post_waste post_doff Doff PPE Correctly post_waste->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Safe Handling Workflow Diagram

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before use.[9]

    • Ensure a designated handling area, such as a chemical fume hood or a glove box, is clean and operational. For potent compounds, containment solutions like flexible glove bags can significantly lower exposure risk.[4]

    • Don all required personal protective equipment as outlined above.

  • Handling:

    • Handle the compound in a well-ventilated area, preferably within a containment system to minimize dust and aerosol formation.[6]

    • Avoid direct contact with the skin, eyes, and clothing.[6]

    • Do not eat, drink, or smoke in the handling area.[6]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound. Alcohol can be used for scrubbing surfaces.[6]

    • Carefully doff PPE to avoid cross-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

Spill Management and Disposal

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate: Evacuate non-essential personnel from the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the spill. For powder spills, cover with a plastic sheet to minimize dust.[10]

  • Clean:

    • Wear appropriate PPE, including respiratory protection.[9]

    • For small spills, carefully sweep up or vacuum the material into a suitable container for disposal.[9] Avoid generating dust.

    • For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a sealed container.[6]

  • Decontaminate: Thoroughly clean the spill area to remove any residual contamination.[9]

Waste Disposal Plan:

  • All waste materials, including contaminated PPE, cleaning materials, and the compound itself, must be disposed of as hazardous waste.[1]

  • Place all waste in clearly labeled, sealed containers.

  • Dispose of the waste in accordance with local, regional, and national regulations.[7][9] Do not allow the substance to enter sewers or surface water.[1]

First Aid Measures

In case of exposure, immediate medical attention is necessary.

  • Ingestion: If swallowed, call a doctor immediately.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

  • Skin Contact: Immediately wash the affected area with soap and water and rinse thoroughly.[1] Remove contaminated clothing.

  • Eye Contact: Rinse opened eyes for several minutes under running water. If symptoms persist, consult a doctor.[1]

By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling the potent compound this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ulipristal acetate-d6
Reactant of Route 2
Reactant of Route 2
Ulipristal acetate-d6

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.